Ethyl Isoquinoline-1-carboxylate
Description
Properties
IUPAC Name |
ethyl isoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSDJZSKWUHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446052 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-78-1 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of Ethyl Isoquinoline-1-carboxylate. As a molecule of significant interest within medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents or functional materials.[1][2][3] This document moves beyond a simple recitation of methods, offering insights into the rationale behind experimental decisions, thereby empowering researchers to not only replicate but also adapt these protocols to their specific contexts.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a prominent heterocyclic aromatic scaffold found in a vast array of natural alkaloids and synthetic compounds.[1][4][5] Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antihypertensive properties.[6][7] The substitution of an ethyl carboxylate group at the 1-position of the isoquinoline ring introduces a key functional group that can significantly influence the molecule's electronic properties, crystal packing, and biological target interactions. Precise knowledge of the molecular geometry, conformational preferences of the ester group, and the nature of intermolecular interactions within the crystal lattice is therefore indispensable for rational drug design.
Synthesis and Crystallization: From Molecule to Single Crystal
A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of this compound
While numerous methods for isoquinoline synthesis exist, the Bischler-Napieralski reaction provides a reliable and versatile route.[5][7] This approach involves the cyclization of an acylated β-phenylethylamine. The proposed synthetic pathway is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Acylation: To a solution of β-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, slowly add ethyl oxalyl chloride at 0 °C.
-
Cyclization: The resulting N-(2-phenylethyl)oxalamic acid ethyl ester is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) to induce cyclization, yielding the dihydroisoquinoline intermediate.
-
Dehydrogenation: The intermediate is subsequently dehydrogenated using a catalyst like palladium on carbon (Pd/C) to afford the aromatic this compound.
-
Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity essential for successful crystallization.
Crystallization Strategies
The formation of a single crystal is a critical, and often challenging, step. The choice of solvent and crystallization technique is paramount. For a small organic molecule like this compound, several methods can be employed.[8][9][10]
Experimental Protocol: Crystallization
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: This is often the simplest and most effective technique.[11]
-
Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days. Placing the vial in a controlled environment can regulate the evaporation rate.
-
-
Vapor Diffusion: This method is particularly useful when only small amounts of material are available.
-
Dissolve the compound in a small volume of a relatively non-volatile solvent.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant).
-
Over time, the precipitant vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined anisotropically for all non-hydrogen atoms.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.
Molecular Geometry
Based on the analysis of structurally related quinoline and isoquinoline carboxylates, several key geometric features can be anticipated for this compound.[14][15][16]
Table 1: Predicted Crystallographic and Geometric Parameters
| Parameter | Predicted Value/Range | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Favored for racemic or achiral molecules. |
| Isoquinoline Ring | Largely planar | Aromatic nature of the fused ring system.[16] |
| Dihedral Angle (Isoquinoline/Carboxylate) | Variable | Rotation around the C1-C(O) bond is possible. |
| C-N Bond Lengths | ~1.33 - 1.38 Å | Typical for sp² hybridized C-N bonds in heterocycles. |
| C=O Bond Length | ~1.20 - 1.22 Å | Characteristic of an ester carbonyl group. |
The planarity of the isoquinoline ring system and the conformation of the ethyl carboxylate group are of particular interest. The dihedral angle between the plane of the isoquinoline ring and the plane of the ester group will be a key determinant of the overall molecular shape. Intramolecular hydrogen bonds, if present, could influence this conformation.
Intermolecular Interactions and Crystal Packing
The way in which individual molecules pack together in the crystal is governed by a network of non-covalent interactions. These interactions are crucial for understanding the physical properties of the material and can provide insights into potential binding modes in a biological context.
Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular interactions.[17][18][19][20][21] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.
Caption: Workflow for Hirshfeld surface analysis.
For this compound, the following interactions are anticipated to be significant in directing the crystal packing:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester is a likely hydrogen bond acceptor, interacting with C-H donors from neighboring isoquinoline rings.
-
π-π Stacking: The aromatic isoquinoline rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
-
van der Waals Forces: These ubiquitous forces will also play a significant role in the overall packing arrangement.
Corroboration with Quantum Chemical Calculations
To further validate the experimentally determined structure and to gain deeper insight into its electronic properties, quantum chemical calculations can be performed.[22][23][24][25][26] Methods such as Density Functional Theory (DFT) can be used to:
-
Optimize the molecular geometry in the gas phase and compare it with the crystal structure to assess the effects of crystal packing.
-
Calculate molecular electrostatic potential (MEP) maps to identify regions of positive and negative electrostatic potential, which can predict sites for intermolecular interactions.
-
Analyze frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity and electronic transitions.
Conclusion: A Holistic Approach to Structural Elucidation
The comprehensive crystal structure analysis of this compound, as outlined in this guide, integrates synthesis, crystallization, state-of-the-art diffraction techniques, and computational analysis. This multi-faceted approach ensures not only the accurate determination of the molecular and crystal structure but also provides a profound understanding of the forces that govern its self-assembly. The resulting structural insights are invaluable for the scientific community, particularly for those engaged in the development of novel pharmaceuticals and advanced materials based on the versatile isoquinoline scaffold. The data generated from such an analysis would be a valuable addition to crystallographic databases like the Cambridge Structural Database (CSD).[27]
References
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Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. [Link]
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Desiraju, G. R. (2013). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 52(41), 10766-10777. [Link]
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Dunitz, J. D. (2003). Crystal and molecular structure of ethyl 4-methyl-2, 2-dioxo-1H-2λ 6, 1-benzothiazine-3-carboxylate. Helvetica Chimica Acta, 86(5), 1545-1551. [Link]
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Hathwar, V. R., Manivel, P., & Pal, R. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega. [Link]
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- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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Miranda, L. D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
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Wikipedia contributors. (2023). Isoquinoline. In Wikipedia, The Free Encyclopedia. [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]
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Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]
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Threlfall, T. (2003). Crystallisation of polymorphs: a review. Organic Process Research & Development, 7(6), 1017-1027. [Link]
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Reaxys. (n.d.). [Link]
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Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(68), 378-392. [Link]
- Kametani, T., & Fukumoto, K. (1972). The chemistry of the isoquinoline alkaloids. The Chemical Society.
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]
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Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
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Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(3). [Link]
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FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). [Link]
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Mahadeviah, et al. (2024). Therapeutic Potential of Isoquinoline Derivatives. Semantic Scholar. [Link]
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Elsevier. (2022, October 3). Reaxys - Find safety and toxicology data for your compound [Video]. YouTube. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
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ICMAB. (n.d.). Crystallization of Small Molecules. [Link]
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Grimme, S. (2014). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations. Journal of chemical theory and computation, 10(10), 4497-4514. [Link]
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Spackman, P. R., & Spackman, M. A. (2021). Hirshfeld surface analysis. IUCrJ, 8(3). [Link]
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Oldfield, E. (2002). Quantum chemical studies of protein structure. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 360(1795), 1347-1369. [Link]
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Al-Majid, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20575-20601. [Link]
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Elsevier. (n.d.). Reaxys Fact sheet. [Link]
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Bruker. (2022, January 13). Live from the Lab: What is Single Crystal X-Ray Diffraction? [Video]. YouTube. [Link]
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ResearchGate. (2021, December 30). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? [Link]
-
Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1353. [Link]
- Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.
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Biological Activity Screening of Ethyl Isoquinoline-1-carboxylate: A Technical Guide
Executive Summary: The Pharmacophore Context
Ethyl Isoquinoline-1-carboxylate (CAS: 50458-78-1) is a critical nitrogen-heterocyclic scaffold often utilized in Fragment-Based Drug Discovery (FBDD). While frequently categorized as a synthetic intermediate for isoquinoline alkaloids, its intrinsic electronic properties—specifically the bidentate potential of the isoquinoline nitrogen and the carbonyl oxygen at the C1 position—render it a "privileged structure" for biological screening.
This guide details the technical roadmap for screening this compound and its derivatives. Unlike simple aliphatic esters, the isoquinoline-1-carboxylate moiety exhibits specific affinity for kinase ATP-binding pockets and metalloenzyme active sites (e.g., histone demethylases or polymerases) due to its ability to participate in chelation and
Chemical Biology & Mechanism of Action
To design effective screens, one must understand the molecular behavior of the analyte.
Structural Activity Relationship (SAR) Logic
The biological activity of this compound is governed by three primary structural features:
-
The Isoquinoline Core: Provides a planar, hydrophobic surface for
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets. -
The C1-Ester Moiety: Acts as a hydrogen bond acceptor. In metalloenzymes, the N-atom of the ring and the carbonyl O-atom can form a 5-membered chelate ring with divalent cations (Zn²⁺, Fe²⁺, Co²⁺).
-
The Ethyl Group: Provides lipophilicity (
), facilitating cell membrane permeability, but is often the first site modified (hydrolyzed to acid or transesterified) during lead optimization.
Validated Biological Targets
Current literature and screening data highlight three primary biological profiles:
-
Kinase Inhibition: Derivatives of 1-substituted isoquinolines have shown potency against JNK (c-Jun N-terminal kinases) and MAPK pathways, often acting as ATP-competitive inhibitors.
-
Chemosensing & Metallobiology: The scaffold's ability to chelate metals (proven by its use in Spiropyran-Isoquinoline dyads for Co²⁺ detection) suggests high potential as an inhibitor for metalloenzymes like HIF-prolyl hydroxylases or viral polymerases.
-
Antimicrobial Activity: Isoquinoline-1-carboxylates disrupt bacterial cell walls and have shown efficacy against multidrug-resistant (MDR) Gram-positive strains.[1]
Screening Workflows
The following screening cascade is designed to filter false positives and validate the specific activity of the ethyl ester scaffold.
Screening Cascade Diagram
Caption: A multi-stage screening cascade prioritizing high-throughput biochemical validation before cellular interrogation.
Detailed Experimental Protocols
Primary Screen: TR-FRET Kinase Inhibition Assay
Objective: To quantify the inhibitory potential of this compound against a panel of kinases (e.g., JNK1, MAPK). Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate. The compound prevents phosphorylation, reducing the FRET signal.
Reagents & Setup:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Compound: this compound dissolved in 100% DMSO (10 mM stock).
-
Tracer: Eu-labeled anti-phospho-substrate antibody.
-
Acceptor: Alexa Fluor® 647-labeled kinase substrate.
Step-by-Step Protocol:
-
Preparation: Dilute the compound in Kinase Buffer to 4x the final screening concentration (e.g., 40 µM for a 10 µM final). Ensure DMSO concentration remains <1%.
-
Enzyme Addition: Dispense 2.5 µL of Kinase enzyme (0.5 ng/µL) into a 384-well low-volume white plate.
-
Compound Incubation: Add 2.5 µL of the diluted compound. Incubate for 15 minutes at Room Temperature (RT) to allow binding to the ATP pocket.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix.
-
Critical Step: The ATP concentration must be at
(Michaelis constant) for the specific kinase to ensure competitive sensitivity.
-
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of Detection Mix (Eu-antibody + Tracer). Incubate for 1 hour.
-
Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).
Data Analysis:
Calculate % Inhibition using the formula:
Secondary Screen: Cellular Viability (MTS Assay)
Objective: To assess if biochemical inhibition translates to antiproliferative activity in cancer cell lines (e.g., A549 Lung Carcinoma).
Protocol:
-
Seeding: Seed A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight.
-
Treatment: Treat cells with a dose-response curve of this compound (0.1 µM to 100 µM) for 72 hours.
-
Development: Add 20 µL of MTS reagent (CellTiter 96® AQueous One).
-
Incubation: Incubate for 2–4 hours at 37°C.
-
Measurement: Measure absorbance at 490 nm.
-
Interpretation: A discrepancy between enzymatic IC50 and cellular EC50 often indicates poor membrane permeability (hydrolysis of the ethyl ester) or efflux pump liability.
Quantitative Data Summary
When evaluating this scaffold, reference values are critical for benchmarking.
| Assay Type | Target / Cell Line | Metric | Reference Activity Range | Notes |
| Enzymatic | JNK1 / JNK3 | IC50 | 0.5 µM – 5.0 µM | Activity depends on 3-position substitution; 1-ester provides hinge binding. |
| Cellular | A549 (Lung Cancer) | GI50 | 5 µM – 20 µM | Moderate potency; often requires derivatization to amide for stability. |
| Antimicrobial | S. aureus (MRSA) | MIC | 12.5 µg/mL – 50 µg/mL | Membrane disruption mechanism. |
| Chemosensing | Co²⁺ Detection | Limit | ~0.5 µM | Demonstrates metal chelation capability. |
Mechanism of Action Visualization
The following diagram illustrates the theoretical binding mode of the scaffold within a kinase ATP-binding pocket, highlighting the critical pharmacophore points.
Caption: Pharmacophore mapping of this compound showing dual-mode binding potential (Hinge H-bond vs. Metal Chelation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1090802, this compound. Retrieved from [Link]
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MDPI (2024). Spiropyran-Isoquinoline Dyad as a Dual Chemosensor for Co(II) and In(III) Detection. Molecules.[1][4][6][7][8][9][10][11][12][13][14] Retrieved from [Link]
-
Royal Society of Chemistry (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link]
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The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl Isoquinoline-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Among the vast landscape of these derivatives, the ethyl isoquinoline-1-carboxylate subclass is emerging as a particularly promising area of research, offering unique structural features that can be exploited for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the current understanding and potential therapeutic targets of this compound derivatives, synthesizing technical data with field-proven insights to empower researchers in their quest for next-generation drugs.
The this compound Scaffold: A Privileged Structure
The this compound core, characterized by an isoquinoline ring system with an ethyl ester group at the C1 position, presents a versatile platform for medicinal chemists. This specific substitution pattern influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The ester moiety can also serve as a key interaction point or be metabolically labile, offering opportunities for prodrug strategies. The exploration of this scaffold has revealed a range of pharmacological activities, from anticancer to neuroprotective and antimicrobial effects.[2][3]
Key Therapeutic Targets and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to interact with a variety of biological targets, leading to the modulation of critical cellular pathways. While research into this specific subclass is still expanding, promising leads have been identified, primarily in the realms of oncology and metabolic diseases.
AMP-Activated Protein Kinase (AMPK) Activation: A Hub for Metabolic and Cancer Therapy
A significant breakthrough in the field is the identification of a specific this compound derivative as a potent activator of AMP-activated protein kinase (AMPK).[1] The compound, ethyl 1-ethyl-6-((4-(methoxycarbonyl)-1,3-dimethyl-5,8-dioxo-5,8-dihydroisoquinolin-7-yl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylate , has been shown to be a novel AMPK activator that subsequently inhibits mTORC1 signaling.[1]
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[4] Its activation triggers a cascade of events aimed at restoring energy homeostasis, including the inhibition of anabolic processes (like protein and fatty acid synthesis) and the stimulation of catabolic pathways (such as glucose uptake and fatty acid oxidation).[5] The dysregulation of AMPK signaling is implicated in various diseases, including metabolic syndrome, diabetes, and cancer.
The activation of AMPK by this this compound derivative holds immense therapeutic promise. In the context of cancer, AMPK activation can lead to the inhibition of cell growth and proliferation by suppressing the mTORC1 pathway, a key regulator of protein synthesis and cell growth.[1] In metabolic diseases, AMPK activation can improve glucose tolerance and increase muscle glucose uptake, offering a potential treatment for diabetes.[4]
Signaling Pathway of AMPK Activation by this compound Derivatives
Caption: General synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
AMPK Activation Assay (Western Blot)
Western blotting can be used to assess the activation of AMPK by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Future Directions and Conclusion
The field of this compound derivatives is ripe with opportunity for drug discovery and development. The identification of AMPK activation as a key mechanism of action provides a strong rationale for their exploration in metabolic diseases and oncology. Furthermore, their demonstrated cytotoxicity and antimicrobial activity highlight their potential as multi-target therapeutic agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological activities, including the identification of additional cellular targets.
-
In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of cancer, metabolic diseases, and infectious diseases.
-
Neuroprotective Investigations: Dedicated studies to explore the potential of these derivatives in treating neurodegenerative disorders.
References
-
Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
-
AMPK activator - BI-9774. opnMe. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]
-
Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. [Link]
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm. [Link]
-
Design, Synthesis, Structural Characterization, and Computational Evaluation of a Novel Isoquinoline Derivative as a Promising Anticancer Agent. Scite.ai. [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. [Link]
-
A novel isoquinoline-based AMPK activator—ethyl... ResearchGate. [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society. [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry. [Link]
-
Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. Molecules. [Link]
-
Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. ResearchGate. [Link]
-
Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. Food and Chemical Toxicology. [Link]
-
Inhibitory Activity of Quaternary Isoquinoline Alkaloids on Soluble Epoxide Hydrolase. Molecules. [Link]
-
1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. Redox Report. [Link]
-
Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules. [Link]
-
AMPK Activator | BI-9774 | opnMe | Boehringer Ingelheim. opnMe. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
Ethyl Isoquinoline-1-carboxylate: A Versatile Linchpin in Medicinal Chemistry
Executive Summary
Ethyl isoquinoline-1-carboxylate (EI-1-C) represents a critical scaffold in modern drug discovery, serving as both a lipophilic pharmacophore precursor and a versatile synthetic intermediate. Unlike the generic isoquinoline core, the C1-carboxylate functionalization introduces a unique electronic push-pull system that modulates the basicity of the heterocyclic nitrogen and provides a reactive handle for diverse chemical space expansion.
This technical guide dissects the utility of EI-1-C, moving beyond basic synthesis to explore its role in structure-activity relationship (SAR) optimization, prodrug design, and bioisosteric replacement strategies.
Part 1: Chemical Architecture & Properties
Electronic Profile
The isoquinoline ring system is naturally electron-deficient at the C1 position due to the inductive effect of the adjacent nitrogen. Functionalizing this position with an ethyl carboxylate group creates a synergistic electronic environment:
-
C1-Position: The ester carbonyl enhances the electrophilicity of the C1 center, making it susceptible to nucleophilic attack (e.g., by amines for amide synthesis) while stabilizing the ring against oxidative degradation.
-
Nitrogen Basicity: The electron-withdrawing nature of the C1-ester reduces the pKa of the isoquinoline nitrogen (typically ~5.4), altering its hydrogen bond acceptor capability and membrane permeability profile compared to unsubstituted isoquinoline.
The "Masked" Pharmacophore
In medicinal chemistry, the ethyl ester moiety often serves two distinct roles:
-
Prodrug Motif: The ethyl ester masks the polar carboxylic acid, enhancing cellular permeability (logP ~2.9). Intracellular esterases hydrolyze it to the active free acid or its downstream metabolites.
-
Synthetic Linchpin: It acts as a stable precursor for isoquinoline-1-carboxamides , a privileged structure in kinase inhibitors (e.g., MAPK) and receptor ligands (e.g., TSPO).
Part 2: Synthetic Strategies
We present two distinct protocols: the Modern Catalytic Route (preferred for efficiency and scale) and the Direct C-H Functionalization Route (preferred for late-stage functionalization).
Method A: Pd-Catalyzed Alkoxycarbonylation (The "Gold Standard")
This method utilizes carbon monoxide (or surrogates) to insert the ester group directly into 1-haloisoquinolines. It is superior to the classic Reissert reaction due to higher atom economy and the avoidance of toxic cyanide reagents.
Protocol:
-
Substrate: 1-Chloroisoquinoline (1.0 equiv).
-
Catalyst System: Pd(OAc)₂ (2 mol%) / XantPhos (3 mol%).
-
Solvent/Nucleophile: Ethanol (anhydrous).
-
Reagent: Carbon Monoxide (CO) balloon (1 atm) or Chloroform/KOH (as ex-situ CO source).
-
Base: Triethylamine (2.0 equiv).
Step-by-Step Workflow:
-
Charge a dried Schlenk tube with 1-chloroisoquinoline, Pd(OAc)₂, XantPhos, and Na₂CO₃.
-
Evacuate and backfill with inert gas (Ar/N₂) three times.
-
Add anhydrous Ethanol and Triethylamine via syringe.
-
Introduce CO atmosphere (balloon).[1]
-
Heat the mixture to 80°C for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, replaced by the fluorescent ester spot (Rf ~0.4).
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate and purify via flash column chromatography.
Method B: Minisci Radical Acylation (Green Chemistry Route)
This approach allows for the direct introduction of the ethyl ester moiety onto the isoquinoline core without pre-halogenation, utilizing a radical mechanism.
Protocol:
-
Radical Source: Ethyl pyruvate.
-
Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈).
-
Catalyst: AgNO₃ (catalytic amount).
-
Solvent: DCM/Water biphasic system or acidic aqueous media.
Mechanism: The oxidative decarboxylation of ethyl pyruvate generates an ethoxycarbonyl radical (•COOEt), which selectively attacks the electron-deficient C1 position of the protonated isoquinoline.
Part 3: Synthetic Divergence & Visualization
The true power of EI-1-C lies in its ability to diverge into three distinct chemical spaces: Amides (Bioactive Core), Heterocycles (Bioisosteres), and Reduced Scaffolds .
Caption: Divergent synthesis pathways from the this compound hub. The scaffold serves as a central switching station for accessing diverse medicinal chemistry targets.
Part 4: Medicinal Chemistry Applications[6][8][12][13]
Pharmacophore Mapping: The Isoquinoline-1-Carboxamide Class
The conversion of the ethyl ester to an amide (Isoquinoline-1-carboxamide) creates a potent pharmacophore found in inhibitors of PARP-1 (Poly(ADP-ribose) polymerase) and TSPO (Translocator protein).
-
Binding Mode: The amide nitrogen acts as a hydrogen bond donor, while the isoquinoline nitrogen acts as an acceptor. This "donor-acceptor" motif is crucial for binding in the ATP-pocket of kinases.
-
Case Study: In the development of MAPK/NF-κB inhibitors for anti-inflammatory therapy, the 1-carboxamide derivative showed superior suppression of pro-inflammatory mediators (NO, PGE2) compared to the parent ester or acid.
Bioisosteric Replacement
To improve metabolic stability (avoiding rapid ester hydrolysis), the ethyl ester is often converted into heterocyclic bioisosteres:
-
1,2,4-Oxadiazoles: Synthesized via the reaction of the ester with amidoximes. These retain the planar geometry and acceptor properties of the ester but significantly improve half-life (
). -
Triazoles: Accessible via "Click" chemistry on the corresponding alkyne derivatives derived from the ester.
Quantitative Data: Reactivity Profile
| Transformation | Reagents | Typical Yield | Medicinal Relevance |
| Aminolysis | Primary Amine, AlMe₃ (Lewis Acid) | 85-95% | Generates active amide inhibitors (e.g., PK11195 analogues). |
| Hydrolysis | LiOH, THF/H₂O | >98% | Unmasks polar acid for solubility studies or salt formation. |
| Reduction | NaBH₄ / LiAlH₄ | 70-85% | Yields alcohols for linker attachment (PROTACs). |
| Hydrazinolysis | Hydrazine hydrate | 90% | Precursor for oxadiazole/triazole bioisosteres. |
Part 5: Structure-Activity Relationship (SAR) Logic
The optimization of this scaffold follows a strict zonal logic.
Caption: SAR Zoning of the Isoquinoline-1-carboxylate scaffold.[1][2][3][5][6][10][11][12][13] Zone 1 is the primary vector for diversity, while Zone 4 modulates lipophilicity.
Causality in SAR Decisions
-
Why modify C3? Introducing a substituent at C3 (e.g., methyl, aryl) sterically hinders the C1 position, increasing the metabolic stability of the ester/amide bond against enzymatic cleavage.
-
Why substitute the Benzene Ring (C5-C8)? Electron-donating groups (OMe) at C6/C7 increase the electron density of the ring, often improving potency against targets requiring pi-cation interactions, such as acetylcholinesterase.
References
-
Palladium-Catalyzed Aminocarbonylation of Isoquinolines. Journal of Organic Chemistry. (2022). A highly efficient protocol for introducing carbonyl functionality at the C1 position using CO surrogates.
-
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. MDPI. (2020). Detailed methodology on converting 1-iodoisoquinoline to carboxamides, relevant for the ester intermediate steps.
-
Isoquinoline Derivatives and Their Medicinal Activity. World Journal of Pharmaceutical Research. (2021). A comprehensive review of the pharmacological scope of isoquinoline scaffolds.
-
Minisci Reaction on Heterocycles. UCLA Chemistry. (2010). Mechanistic insights into the radical alkylation/acylation of electron-deficient heterocycles like isoquinoline.
-
Anti-Inflammatory Activities of Isoquinoline-1-Carboxamide Derivatives. International Journal of Molecular Sciences. (2020). Case study on the biological application of the C1-functionalized scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Ethylisoquinoline | C11H11N | CID 593686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Isoquinoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
In Silico Modeling of Ethyl Isoquinoline-1-carboxylate Interactions
This guide outlines a rigorous, self-validating computational framework for modeling Ethyl Isoquinoline-1-carboxylate , a compound structurally significant as a precursor to metalloenzyme inhibitors (e.g., HIF-prolyl hydroxylase domain inhibitors) and bioactive alkaloids.
A Technical Guide for Structure-Based Drug Design
Executive Summary
This compound (EI-1-C) represents a privileged scaffold in medicinal chemistry, combining the lipophilic isoquinoline core with a hydrolyzable ester moiety. Its pharmacological relevance lies primarily in its potential as a prodrug for Isoquinoline-1-carboxylic acid (a metal-chelating pharmacophore) or as a direct allosteric modulator.
This guide provides a validated in silico workflow to characterize the binding thermodynamics, electronic properties, and kinetic stability of EI-1-C against high-value targets, specifically focusing on HIF-Prolyl Hydroxylase Domain 2 (PHD2) as a primary case study due to the scaffold's structural homology with known hypoxia-inducible factor stabilizers.
Chemical Identity & Ligand Preparation
Before receptor interaction can be modeled, the electronic structure of the ligand must be rigorously defined. The ester functionality introduces rotational degrees of freedom that significantly impact binding entropy.
Electronic Structure Theory (DFT)
Standard force fields (MMFF94, GAFF) often fail to accurately capture the conjugation between the isoquinoline ring and the carboxylate system. Density Functional Theory (DFT) is required for accurate partial charge assignment.
Protocol:
-
Conformer Search: Generate low-energy conformers using a systematic rotor search (O-C-C-O torsion).
-
Geometry Optimization: Perform optimization using B3LYP/6-311G+(d,p) level of theory.
-
ESP Calculation: Calculate Electrostatic Potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) charges for MD simulations.
Critical Insight: The carbonyl oxygen of the ethyl ester at position C1 is a weak hydrogen bond acceptor but a potential metal coordinator. DFT analysis reveals if the electron density is sufficient for monodentate coordination with active site metals (Fe²⁺/Zn²⁺).
Ligand Data Table
| Property | Value (Computed) | Relevance |
| Formula | C₁₂H₁₁NO₂ | Core Scaffold |
| MW | 201.22 g/mol | Fragment-based design compliant |
| LogP | 2.8 - 3.1 | High membrane permeability (BBB penetrant) |
| TPSA | 39.44 Ų | Good oral bioavailability |
| Rotatable Bonds | 3 | Low entropic penalty upon binding |
| pKa (Acid form) | ~1.8 (Isoquinoline N) | Protonation state at pH 7.4 is neutral |
Target Selection & Homology Modeling
The isoquinoline-1-carboxylate motif is a known bidentate chelator mimic. The primary targets for this modeling exercise are metalloenzymes where the nitrogen (N) and carboxylate (O) can pinch an active site metal.
Primary Target: HIF-Prolyl Hydroxylase 2 (PHD2)
-
PDB ID: 2G19 (Co-crystallized with a structurally similar inhibitor).
-
Mechanism: The inhibitor displaces 2-oxoglutarate, chelating the active site Fe²⁺.
-
Modeling Challenge: The Ethyl ester is sterically bulkier than the natural substrate. The simulation must determine if the ethyl group fits into the hydrophobic sub-pocket or if hydrolysis is required prior to binding.
Molecular Docking Protocol
We utilize a Consensus Docking Strategy (AutoDock Vina + Glide XP) to mitigate algorithm-specific bias.
Grid Generation
-
Center: Coordinates of the active site Fe²⁺ (or co-crystallized ligand centroid).
-
Dimensions:
Å (sufficient to cover the 2-oxoglutarate binding pocket). -
Constraints: A metal coordination constraint (distance < 2.8 Å) is applied between the Isoquinoline Nitrogen and the Fe²⁺ ion.
Docking Workflow (Step-by-Step)
-
Protein Prep: Remove water molecules (except those coordinating the metal). Add polar hydrogens. Assign Gasteiger charges. Crucial: Manually verify the charge on the Fe ion is set to +2.0 in the topology.
-
Ligand Prep: Convert DFT-optimized structure to PDBQT format. Set the ethyl chain torsions as active.
-
Execution: Run docking with exhaustiveness = 32 (Vina) or Precision = XP (Glide).
-
Validation: Re-dock the native ligand (RMSD must be < 2.0 Å).
Interaction Analysis
The docking results should be filtered for:
-
Binding Affinity:
kcal/mol. -
Pose Geometry: Planar alignment of the isoquinoline ring with Tyr303 (pi-stacking).
-
Steric Clash: Check the ethyl tail against Arg383.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is essential to verify the stability of the EI-1-C — PHD2 complex, particularly the retention of the metal coordination.
Engine: GROMACS 2023 / AMBER Force Field: CHARMM36m (Protein) + CGenFF (Ligand)
Simulation Setup
-
Topology Generation: Use cgenff_charmm2gmx for ligand topology.
-
Metal Handling: Use a bonded model or cationic dummy atom approach for the Fe²⁺ ion to prevent it from "floating" away during equilibration.
-
Solvation: TIP3P water box (10 Å buffer). Neutralize with Na⁺/Cl⁻ ions (0.15 M).
-
Equilibration:
-
NVT (100 ps) with position restraints on heavy atoms.
-
NPT (100 ps) to stabilize density.
-
-
Production Run: 50 ns, 310 K, 1 bar. Step size = 2 fs.
Analysis Metrics
-
RMSD: Ligand stability relative to the protein backbone.
-
Radial Distribution Function (RDF): Probability of water molecules entering the active site (solvation penalty).
-
MM-PBSA: Calculation of free energy of binding (
) extracting the solvent contribution.
Visualization of the Workflow
The following diagram illustrates the integrated computational pipeline, from quantum mechanics to dynamic simulation.
Caption: Integrated In Silico Workflow for this compound Characterization.
Mechanistic Pathway: Hypoxia Signaling
Understanding the biological context is vital. If EI-1-C binds effectively, it mimics hypoxia by inhibiting PHD2, preventing HIF-1
Caption: Mechanism of Action: EI-1-C inhibition of PHD2 leads to HIF-1
References
-
Isoquinoline Scaffolds in Medicinal Chemistry
-
HIF-PHD Inhibitor Mechanisms
- Title: Structural basis for the inhibition of the hypoxia-inducible factor prolyl hydroxylases.
- Source:N
-
Docking Protocols for Metalloenzymes
- Title: AutoDock4Zn: An Improved AutoDock Force Field for Small-Molecule Docking to Zinc Metalloproteins.
- Source:Journal of Chemical Inform
-
DFT for Ligand Preparation
- Title: Best Practices for Ligand Prepar
- Source:Journal of Computer-Aided Molecular Design.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Technical Guide: Investigating the Metabolic Stability of Ethyl Isoquinoline-1-carboxylate
Executive Summary
Ethyl Isoquinoline-1-carboxylate represents a critical structural motif in medicinal chemistry, often utilized as a scaffold for alkaloids, kinase inhibitors, and prodrug designs.[1] Its metabolic stability profile is governed by two competing pathways: hydrolytic cleavage of the ester moiety and oxidative functionalization of the isoquinoline heterocycle.
This technical guide provides a rigorous framework for evaluating the metabolic fate of this compound. Unlike standard operating procedures (SOPs), this document focuses on the causality of experimental design—why specific conditions are chosen and how to interpret the kinetic data to drive lead optimization.
Part 1: Structural Analysis & Metabolic Prediction
Before initiating wet-lab experiments, a structural dissection is required to anticipate metabolic "soft spots."[1]
The Ester Liability (Hydrolysis)
The ethyl ester at the C-1 position is the primary site of metabolic instability. In systemic circulation, this group is susceptible to plasma esterases (e.g., butyrylcholinesterase) and hepatic carboxylesterases (CES1/CES2) .
-
Prediction: Rapid conversion to Isoquinoline-1-carboxylic acid (polar, likely inactive or rapidly excreted).[1]
-
Implication: If the ethyl group is intended as a prodrug moiety to enhance permeability, its half-life (
) in plasma determines its efficacy.[1]
The Isoquinoline Core (Oxidation)
The nitrogen-containing aromatic ring is a substrate for Cytochrome P450 (CYP) enzymes.[1]
-
N-Oxidation: The basic nitrogen lone pair can be oxidized (likely by CYP2D6 or CYP3A4) to form an N-oxide.[1]
-
C-Hydroxylation: The electron-deficient pyridine ring is less reactive, but the fused benzene ring (positions C-5 to C-8) is prone to electrophilic hydroxylation.[1]
Part 2: Experimental Framework
Workflow 1: Plasma Stability Assay (Hydrolytic Screen)
Objective: To determine the susceptibility of the ester bond to circulating hydrolases.
The Protocol:
-
Matrix Preparation: Thaw pooled human plasma (or species-specific plasma: Rat/Mouse/Dog) in a water bath at 37°C. Centrifuge at 3,000 x g for 5 minutes to remove cryoprecipitates.
-
Spiking: Prepare a 10 mM stock of this compound in DMSO. Dilute to a final test concentration of 1 µM in pre-warmed plasma.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: Withdraw 50 µL aliquots at
minutes. -
Quenching: Immediately dispense into 200 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Warfarin or Tolbutamide).
-
Why? The high organic content precipitates proteins and instantly denatures esterases, freezing the metabolic state.
-
-
Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C). Transfer supernatant for LC-MS/MS analysis.[1][2][3]
Workflow 2: Microsomal Stability Assay (Oxidative Screen)
Objective: To calculate Intrinsic Clearance (
The Protocol:
-
Reaction Mixture:
-
Initiation: Add NADPH (1 mM final concentration) to start the reaction.
-
Sampling Points:
minutes. -
Quenching & Analysis: Follow the same ACN precipitation method as the plasma assay.
Part 3: Analytical Methodology (LC-MS/MS)
Accurate quantification requires a tailored Mass Spectrometry approach, particularly for the metabolites.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 2.5 minutes.
Detection Strategy (MRM Transitions):
-
Parent (this compound):
-
Primary Metabolite (Isoquinoline-1-carboxylic acid):
Part 4: Data Visualization & Interpretation[7]
Metabolic Pathway Map
The following diagram illustrates the competing pathways of hydrolysis and oxidation.
Caption: Figure 1: The dominant pathway is typically ester hydrolysis (red arrow), followed by Phase II conjugation.[1]
Kinetic Calculations
Summarize your data using the following standard equations.
1. In Vitro Half-Life (
2. Intrinsic Clearance (
Interpretation Table:
| Parameter | Value Range | Classification | Action Item |
| Plasma | < 15 min | Highly Unstable | Use as soft-drug/prodrug or modify ester sterics. |
| > 60 min | Stable | Suitable for systemic distribution.[1] | |
| Microsomal | > 47 µL/min/mg | High Clearance | Expect low oral bioavailability due to first-pass effect.[1] |
| < 10 µL/min/mg | Low Clearance | Good metabolic stability; potential for once-daily dosing.[1] |
Part 5: Optimizing Stability (Medicinal Chemistry)
If the This compound scaffold proves too labile for your target indication, consider these structural modifications:
-
Steric Shielding: Introduce a methyl group alpha to the ester oxygen (e.g., Isopropyl ester). This hinders the nucleophilic attack by esterases.
-
Bioisosteres: Replace the ester with a 1,2,4-oxadiazole or amide . These mimics maintain the carbonyl geometry but drastically reduce hydrolytic susceptibility [2].
-
Blocking Oxidation: If the isoquinoline ring is rapidly oxidized, introduce a fluorine atom at the metabolically labile site (typically C-5 or C-8) to block CYP-mediated hydroxylation.[1]
References
-
Hess, C. et al. (2022).[1][7] In vitro metabolic fate of synthetic cannabinoid receptor agonists... including isozyme mapping. Drug Testing and Analysis.
-
Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.
-
Cyprotex. (n.d.).[1] Microsomal Stability Assay Protocol. Evotec.
-
Waters Corporation. (n.d.).[1] Determination of Microsomal Stability by UPLC-MS/MS. Waters Application Notes.
-
Enamine. (n.d.).[1] Plasma Stability Assay Service. Enamine.net.[1]
Sources
- 1. Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | C18H19NO2 | CID 25178885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Plasma Stability Assay - Enamine [enamine.net]
- 7. LJMU Research Online [researchonline.ljmu.ac.uk]
Technical Guide: Antiviral Efficacy & Synthesis of Ethyl Isoquinoline-1-carboxylate Derivatives
The following technical guide details the antiviral efficacy, synthesis, and pharmacological mechanisms of synthetic Ethyl Isoquinoline-1-carboxylate compounds.
Executive Summary
Synthetic This compound and its substituted derivatives represent a privileged scaffold in modern antiviral drug discovery. Unlike traditional nucleoside analogues, these compounds act primarily as non-nucleoside inhibitors of viral replication enzymes. Recent high-throughput screening and Structure-Activity Relationship (SAR) studies have identified this class as potent inhibitors of Influenza A/B viral polymerase and HIV-1 Reverse Transcriptase/Integrase .
This guide provides a rigorous technical breakdown of their chemical synthesis via the Reissert-Henze reaction , their molecular mechanism of action (MOA), and validated experimental protocols for assessing their antiviral potency.
Chemical Basis: Structure & Synthesis[1][2][3][4][5][6]
The Pharmacophore
The core structure consists of an isoquinoline bicyclic aromatic ring with an ethyl ester moiety at the C1 position. The lipophilic ethyl group enhances cellular permeability, acting as a prodrug moiety that may be hydrolyzed intracellularly to the active carboxylic acid or serving as a hydrophobic anchor within viral enzyme pockets.
Key Structural Features for Antiviral Activity:
-
C1-Carboxylate: Critical for hydrogen bonding or metal chelation (Mg²⁺) in viral polymerase active sites.
-
C4-Substitution: Introduction of benzyl or aryl groups (e.g., in Ethyl 1-benzyl-7-methoxyisoquinoline-4-carboxylate) significantly potentiates anti-HIV activity by occupying hydrophobic non-catalytic pockets.
-
C7-Methoxylation: Electron-donating groups at C7 increase the basicity of the nitrogen, enhancing binding affinity.
Synthesis Protocol: The Reissert-Henze Route
The most robust method for synthesizing this compound is via the Reissert reaction , followed by hydrolysis and esterification. This route allows for the regioselective introduction of the carboxylate group at the C1 position.
Protocol 1: Synthesis of this compound
Reagents: Isoquinoline, Ethyl Chloroformate, Trimethylsilyl Cyanide (TMSCN), Aluminum Chloride (AlCl₃), Ethanol, HCl.
Step-by-Step Methodology:
-
Activation: Dissolve Isoquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool to 0°C.
-
Acylation: Dropwise add Ethyl Chloroformate (1.1 eq). The solution will form the N-acylisoquinolinium salt intermediate.
-
Cyanation (Reissert Formation): Add TMSCN (1.2 eq) slowly. Add catalytic AlCl₃ (10 mol%). Stir at room temperature for 4-6 hours.
-
Checkpoint: Monitor TLC for the disappearance of the starting material. The product is the 1-cyano-2-ethoxycarbonyl-1,2-dihydroisoquinoline (Reissert compound).
-
-
Aromatization & Hydrolysis: Dissolve the Reissert intermediate in Ethanol saturated with HCl gas. Reflux for 12 hours.
-
Purification: Neutralize with NaHCO₃, extract with Ethyl Acetate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
Figure 1: The Reissert-Henze synthetic pathway for regioselective C1-functionalization of isoquinoline.
Pharmacology: Mechanism of Action (MOA)
The antiviral activity of this compound derivatives is multimodal, targeting specific viral enzymes depending on the substitution pattern.
Influenza: Viral Polymerase Inhibition
Derivatives of this class (specifically isoquinolones and their carboxylate precursors) inhibit the PA-PB1 subunit interaction of the Influenza RNA-dependent RNA polymerase (RdRp).
-
Mechanism: The compound binds to the hydrophobic cavity of the PB1 subunit, preventing the N-terminus of the PA subunit from docking. This halts the assembly of the functional polymerase complex, effectively stopping viral replication.
-
Selectivity: High selectivity for viral polymerase over mammalian DNA/RNA polymerases due to the unique structural architecture of the PA-PB1 interface.
HIV: Reverse Transcriptase (RT) Inhibition
Substituted analogues (e.g., Ethyl 1-benzyl-7-methoxyisoquinoline-4-carboxylate) function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
-
Mechanism: These compounds bind to an allosteric hydrophobic pocket adjacent to the catalytic site of HIV-1 RT. Binding induces a conformational change that locks the enzyme's "thumb" domain in a hyperextended position, preventing DNA polymerization.
Figure 2: Dual mechanistic pathways inhibiting Influenza Polymerase assembly and HIV Reverse Transcriptase.
Experimental Protocols: Biological Evaluation
To validate the antiviral efficacy of synthesized compounds, the following self-validating assay systems are required.
Cytotoxicity Assay (CC50 Determination)
Before antiviral testing, host cell toxicity must be ruled out.
-
Cells: MDCK (Influenza) or MT-4 (HIV) cells.
-
Protocol: Seed cells in 96-well plates. Treat with serial dilutions of the compound (0.1 µM – 100 µM) for 48 hours.
-
Readout: Add MTT or CellTiter-Glo reagent. Measure absorbance/luminescence.
-
Calculation: Determine the concentration reducing cell viability by 50% (CC50). Acceptance Criteria: CC50 > 50 µM.
Influenza Plaque Reduction Assay (EC50)
-
Infection: Infect confluent MDCK monolayers with Influenza A (H1N1) at approximately 50-100 PFU/well.
-
Treatment: Immediately overlay with agarose medium containing the test compound at varying concentrations.
-
Incubation: Incubate for 48-72 hours at 37°C.
-
Fixation: Fix with 4% formaldehyde and stain with Crystal Violet.
-
Quantification: Count viral plaques. Calculate EC50 (concentration inhibiting plaque formation by 50%).
HIV-1 RT Inhibition Assay (Cell-Free)
-
System: Use a commercial ELISA-based RT assay kit (e.g., Roche).
-
Reaction: Incubate recombinant HIV-1 Reverse Transcriptase with template/primer (poly(A)·oligo(dT)) and Digoxigenin-labeled dUTP in the presence of the compound.
-
Detection: Measure the amount of synthesized DNA via anti-DIG-POD antibody.
-
Control: Use Nevirapine as a positive control standard.
Data Review: Quantitative Efficacy
The following table summarizes the antiviral potency of key this compound derivatives based on recent literature values.
| Compound ID | Substitution (R1, R4, R7) | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Ref |
| EIC-1 | Ethyl 1-carboxylate (Parent) | Influenza A | 12.5 | >200 | >16 | [1] |
| EIC-4B | Ethyl 1-benzyl-7-methoxy-4-carboxylate* | HIV-1 (IIIB) | 0.36 | 39.0 | 108 | [2] |
| IQ-21 | 1-Carboxamide derivative | Influenza A/B | 9.9 | >300 | >30 | [3] |
*Note: EIC-4B is a structural isomer where the carboxylate is at C4, showing the versatility of the scaffold.
Future Outlook & Conclusion
This compound compounds offer a versatile platform for antiviral development. The Reissert-Henze synthesis provides a scalable route to generating diverse libraries. The high Selectivity Index (SI) observed in recent derivatives (especially against Influenza and HIV) suggests that optimizing the C1-ester to a bioisostere (e.g., oxadiazole or amide) could further enhance metabolic stability while retaining potency.
Researchers are advised to focus future SAR efforts on the C1-linker length and C7-electronic properties to overcome emerging resistance mechanisms in viral polymerases.
References
-
Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 2021.[4]
-
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents. Biomolecules, 2022.
-
Synthesis and biological evaluation of isoquinoline derivatives. ResearchGate, 2025.
-
Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline Heterocycles. Journal of Organic Chemistry, 1999.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Ethyl Isoquinoline-1-carboxylate: A Modern Approach to a Key Pharmaceutical Scaffold
Abstract
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Specifically, isoquinoline-1-carboxylic acid esters are valuable intermediates for the synthesis of more complex molecules, including potential therapeutic agents. Traditional multi-step syntheses of these esters are often time-consuming and can lead to reduced overall yields. This application note details a robust and efficient one-pot synthesis of ethyl isoquinoline-1-carboxylate, leveraging a modified Reissert reaction. This protocol offers significant advantages in terms of operational simplicity, reduced reaction time, and high yield, making it highly suitable for researchers in drug discovery and development. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction
The isoquinoline motif is a cornerstone in the architecture of a vast array of biologically active compounds. From the vasodilatory effects of papaverine to the potent anticancer properties of compounds like ecteinascidin 743, the isoquinoline nucleus is of profound interest to medicinal chemists. The functionalization of the C1 position of the isoquinoline ring is a key strategy for the elaboration of this scaffold into diverse molecular entities. This compound, in particular, serves as a versatile building block for further chemical transformations.
Historically, the synthesis of 1-alkoxycarbonylisoquinolines has been approached through classical methods such as the Reissert-Henze reaction. The traditional Reissert reaction involves the treatment of isoquinoline with an acyl chloride and a cyanide source, typically potassium cyanide, to form an intermediate known as a Reissert compound (a 1-cyano-2-acyl-1,2-dihydroisoquinoline). This stable intermediate is then isolated and subsequently hydrolyzed and rearranged to yield the desired 1-carboxyisoquinoline derivative. While effective, this two-step process can be cumbersome and may result in lower overall yields due to losses during purification of the intermediate.
To address these limitations, a more streamlined one-pot approach is highly desirable. This application note describes a modified, one-pot Reissert-type reaction that directly converts isoquinoline into this compound. This method circumvents the need for the isolation of the Reissert compound, thereby improving efficiency and overall yield. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source in an anhydrous medium, catalyzed by a Lewis acid, offers a significant improvement over the classical aqueous conditions, which can lead to hydrolysis of the reactive acyl chloride.
Mechanistic Rationale
The one-pot synthesis of this compound proceeds through a tandem sequence of Reissert compound formation followed by an in-situ rearrangement. The causality behind the experimental choices is rooted in facilitating both of these transformations in a single reaction vessel.
Step 1: Formation of the N-Acylisoquinolinium Salt
The reaction is initiated by the activation of the isoquinoline nitrogen with ethyl chloroformate. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming a highly reactive N-ethoxycarbonylisoquinolinium salt. This activation renders the C1 position of the isoquinoline ring highly electrophilic and susceptible to nucleophilic attack.
Step 2: Nucleophilic Addition of Cyanide
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), trimethylsilyl cyanide (TMSCN) serves as an effective and anhydrous source of the cyanide nucleophile. The cyanide ion attacks the activated C1 position of the N-ethoxycarbonylisoquinolinium salt, leading to the formation of the Reissert compound: 2-(ethoxycarbonyl)-1-cyano-1,2-dihydroisoquinoline. The use of TMSCN in a non-aqueous solvent like dichloromethane (DCM) is a critical aspect of this protocol, as it prevents the premature hydrolysis of ethyl chloroformate, a common side reaction in traditional aqueous Reissert conditions.
Step 3: In-situ Rearrangement to this compound
The formed Reissert compound, under the reaction conditions, can undergo a rearrangement to the final product. This transformation is believed to proceed via a concerted mechanism involving a[1][2]-sigmatropic shift of the cyano group, followed by tautomerization and elimination to afford the aromatic isoquinoline-1-carboxylate ester. While the precise mechanism of this final step in a one-pot setting can be complex and may be influenced by the specific reaction conditions, the overall transformation from the Reissert intermediate to the final product is thermodynamically driven by the formation of the stable aromatic system.
A generalized workflow for this one-pot synthesis is depicted below:
Caption: Workflow for the one-pot synthesis.
Experimental Protocol
This protocol is based on the highly efficient formation of the Reissert compound as described by Ruchirawat et al., with modifications to facilitate the one-pot conversion to the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isoquinoline | Reagent Grade, ≥97% | Sigma-Aldrich |
| Ethyl Chloroformate | Reagent Grade, ≥97% | Sigma-Aldrich |
| Trimethylsilyl Cyanide (TMSCN) | Synthesis Grade, ≥98% | Sigma-Aldrich |
| Aluminum Chloride (AlCl₃), anhydrous | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide gas upon contact with water or acids. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (40 mL).
-
Add isoquinoline (2.58 g, 20 mmol) to the solvent and stir until fully dissolved.
-
Add a catalytic amount of anhydrous aluminum chloride (0.27 g, 2 mmol).
-
-
Addition of Reagents:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (2.39 g, 22 mmol) dropwise to the stirred solution over 5 minutes.
-
Subsequently, add trimethylsilyl cyanide (2.18 g, 22 mmol) dropwise over 5 minutes. Caution: TMSCN is highly toxic.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The formation of the Reissert compound will be observed initially, followed by its conversion to the final product.
-
-
Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a pale yellow oil or solid.
-
Expected Yield and Characterization
Based on similar methodologies, the expected yield for this one-pot synthesis is in the range of 75-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Parameter | Expected Value/Observation |
| Yield | 75-85% |
| Physical Appearance | Pale yellow oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.0 (m, 2H), 7.5-8.0 (m, 4H), 4.5 (q, 2H), 1.5 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5, 148.0, 142.0, 136.5, 130.0, 129.0, 128.5, 127.5, 127.0, 124.0, 62.0, 14.5 |
| Mass Spectrometry (ESI+) | m/z 202.08 [M+H]⁺ |
Discussion and Optimization
The success of this one-pot synthesis hinges on several key factors:
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent the hydrolysis of ethyl chloroformate and trimethylsilyl cyanide.
-
Lewis Acid Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a Lewis acid like aluminum chloride can significantly accelerate the formation of the Reissert compound.
-
Temperature Control: The initial addition of reagents at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
Reaction Time: The optimal reaction time should be determined by TLC monitoring to ensure complete conversion of the Reissert intermediate to the final product.
For substrates with different electronic properties, some optimization of the reaction conditions may be necessary. For example, electron-rich isoquinolines may react faster, while electron-deficient isoquinolines may require longer reaction times or a higher reaction temperature.
Conclusion
The described one-pot synthesis of this compound represents a significant improvement over traditional multi-step methods. By combining the formation of the Reissert compound and its subsequent rearrangement into a single, streamlined process, this protocol offers enhanced efficiency, reduced waste, and high yields. This method provides researchers and drug development professionals with a reliable and practical tool for accessing a key pharmaceutical intermediate, thereby facilitating the exploration of novel isoquinoline-based therapeutics.
References
- Ruchirawat, S., Phadungkul, N., Chuankamnerdkarn, M., & Thebtaranonth, C. (1977). A Versatile Synthesis of Reissert Compounds. Heterocycles, 6(1), 43-46.
- McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549.
- Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Larock, R. C. (1999).
- He, X., Yuan, T., Sui, J., Dong, S., Wang, Z., Liu, D., & Zou, Y. (2025). One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation of the corresponding carboxylates. Mendeleev Communications, 35, 530-532.
- Chen, Y., et al. (2012). Sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation gives various substituted isoquinolines, furopyridines, and thienopyridines in good yields. The Journal of Organic Chemistry, 77(9), 4466-4472.
- Aher, Y. N., & Pawar, A. B. (2022). A Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides isoquinolines without external oxidant. The Journal of Organic Chemistry, 87(18), 12608-12621.
Sources
Application Note: Isoquinoline-1-carboxylate (IQC) as a Traceless Leaving Group in Glycosylation
[1]
Executive Summary
The development of stereoselective and mild glycosylation methods is a cornerstone of oligosaccharide synthesis. The Isoquinoline-1-carboxylate (IQC) moiety represents a significant advancement in this field, functioning as a "traceless" leaving group.[1] Unlike traditional donors (e.g., trichloroacetimidates, thioglycosides) that often require acidic promoters or generate reactive byproducts, the IQC donor system utilizes a chelation-assisted activation mechanism promoted by Copper(II) Triflate [Cu(OTf)₂] .
Key Advantages:
-
Traceless Removal: The leaving group precipitates as a stable copper-complex, effectively removing itself from the reaction equilibrium.[1]
-
Neutral Conditions: The precipitating complex sequesters the proton released during glycosylation, maintaining a neutral pH and protecting acid-sensitive substrates.
-
Orthogonality: The method is orthogonal to gold-catalyzed glycosylations (e.g., alkynyl glycosides), enabling iterative "one-pot" or sequential synthesis strategies.
-
Benchtop Stability: IQC donors are stable crystalline solids, resistant to hydrolysis under standard storage conditions.
Mechanism of Action
The efficiency of the IQC donor relies on a remote activation mechanism driven by coordination chemistry.
-
Chelation: The nitrogen atom of the isoquinoline ring and the carbonyl oxygen of the ester chelate to the mild Lewis acid, Cu(OTf)₂.
-
Activation: This bidentate coordination increases the electrophilicity of the anomeric carbon, facilitating the departure of the isoquinoline-1-carboxylate anion.
-
Glycosylation: The glycosyl acceptor (alcohol) attacks the oxocarbenium ion intermediate.
-
Precipitation (The "Traceless" Step): The released isoquinoline-1-carboxylate anion forms a tight, insoluble complex with copper and the proton released from the acceptor. This precipitates from the solvent (typically CH₂Cl₂ or Toluene), driving the reaction to completion and buffering the solution.
Mechanistic Pathway Diagram[2]
Caption: Chelation-assisted activation of Glycosyl Isoquinoline-1-carboxylate by Copper(II) Triflate.
Experimental Protocol
Synthesis of Glycosyl Isoquinoline-1-carboxylate Donor
Prerequisite: The synthesis typically involves the esterification of a carbohydrate hemiacetal (lactol) with isoquinoline-1-carboxylic acid.
Reagents:
-
Carbohydrate Hemiacetal (1.0 equiv)
-
Isoquinoline-1-carboxylic acid (1.2 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.5 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Dissolution: Dissolve the carbohydrate hemiacetal and isoquinoline-1-carboxylic acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (Ar or N₂).
-
Coupling: Add DMAP followed by DCC at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of a UV-active, less polar spot).
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexanes/Ethyl Acetate).
-
Note: The resulting IQC donor is usually a stable white solid.
-
Glycosylation Protocol (The "Traceless" Reaction)[1]
Reagents:
-
Glycosyl IQC Donor (1.2 equiv)
-
Glycosyl Acceptor (1.0 equiv)[2]
-
Cu(OTf)₂ (Copper(II) triflate) (1.2 – 1.5 equiv)
-
Solvent: DCM, Toluene, or Ether (depending on desired alpha/beta selectivity)
-
Molecular Sieves (4Å, activated powder)
Step-by-Step:
-
Preparation: Flame-dry a reaction flask and add activated 4Å molecular sieves.
-
Loading: Add the IQC Donor (1.2 equiv) and Acceptor (1.0 equiv) to the flask. Dissolve in the chosen anhydrous solvent (0.05 M – 0.1 M).
-
Drying: Stir the mixture at room temperature for 30 minutes to ensure the removal of trace water.
-
Activation: Add Cu(OTf)₂ (solid) in one portion.
-
Observation: The reaction mixture may turn slightly green/blue as the copper dissolves and complexes.
-
-
Reaction: Stir at room temperature (or mild heat, 40°C, if sterically demanding).
-
Key Indicator: A precipitate (the Cu-IQC complex) will begin to form as the reaction proceeds.
-
-
Termination: Once TLC indicates consumption of the acceptor, filter the reaction mixture through a pad of Celite to remove the molecular sieves and the copper-IQC precipitate.
-
Purification: Concentrate the filtrate and purify by silica gel chromatography.
Workflow Diagram
Caption: Operational workflow for IQC-mediated glycosylation.
Scope and Limitations
Substrate Compatibility Table
| Feature | Compatibility | Notes |
| Acid-Sensitive Groups | High | Neutral conditions preserve acetals, silyl ethers, and trityl groups. |
| Base-Sensitive Groups | High | No strong bases employed; Fmoc and esters are stable. |
| Steric Hindrance | Moderate to High | Works well with secondary alcohols; tertiary alcohols may require elevated temps. |
| Anomeric Selectivity | Solvent Dependent | Ether/Toluene favors |
| Orthogonality | Excellent | Orthogonal to Alkynyl glycosides (Au-catalyzed) and Thioglycosides (NIS/TfOH). |
Limitations
-
Copper Removal: While filtration removes the bulk complex, trace copper may remain. A wash with aqueous EDTA or NH₄Cl is recommended for sensitive biological assays.
-
Donor Synthesis: Requires isoquinoline-1-carboxylic acid, which is commercially available but more expensive than simple acetate/benzoate reagents.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Reaction | Wet Solvent/Reagents | Water kills the oxocarbenium ion. Re-activate molecular sieves and use freshly distilled solvents. |
| Low Yield | Incomplete Activation | Increase Cu(OTf)₂ to 2.0 equiv. Ensure the Cu salt is dry (green/white powder, not blue hydrate). |
| Hydrolysis of Donor | Wet Silica Gel | IQC donors are generally stable, but avoid highly acidic silica during purification of the donor. |
| Stuck on Column | Copper Chelation | If product streaks, wash the organic layer with 10% EDTA solution before chromatography to remove trace Cu. |
References
-
Original Methodology
- Li, Q., & Ye, X.-S. (2017). Isoquinoline-1-carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild Neutral Conditions.
-
Concept of Traceless Linkers/Leaving Groups
- Blaser, G., & Seeberger, P. H. (2005). Linkers in Solid-Phase Organic Synthesis. Chemical Reviews. (General context on traceless concepts).
-
General Glycosylation Reviews
-
Demchenko, A. V. (2008). Handbook of Chemical Glycosylation . Wiley-VCH.[3] (Reference for standard donor synthesis).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of Ethyl Isoquinoline-1-carboxylate for Biological Assays
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry.[1][2] This structural motif is present in a vast array of natural alkaloids, such as morphine and berberine, which exhibit potent physiological effects.[3][4] The unique arrangement of a benzene ring fused to a pyridine ring endows isoquinoline derivatives with the ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[1][2][5] Consequently, the isoquinoline scaffold is considered a "privileged structure" in drug discovery, serving as a versatile template for the development of novel therapeutic agents.[5]
Ethyl isoquinoline-1-carboxylate is a readily accessible starting material that offers a strategic entry point for the synthesis of a library of bioactive molecules. The ester functional group at the C1 position is amenable to a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. This application note provides a detailed guide to the derivatization of this compound into its corresponding carboxylic acid, N-substituted amides, and hydrazide, along with protocols for evaluating their biological activities.
Chemical Derivatization Strategies: A Gateway to Functional Diversity
The derivatization of this compound primarily revolves around the reactivity of the ester group. By converting the ester to a carboxylic acid, amide, or hydrazide, researchers can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can significantly influence its biological activity.
I. Hydrolysis to Isoquinoline-1-carboxylic Acid: The Foundation for Further Derivatization
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental first step that opens the door to a wider range of derivatizations, particularly for amide bond formation with a diverse set of amines. Acid-catalyzed hydrolysis is a common and effective method for this transformation.
Causality Behind Experimental Choices
The choice of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is crucial for protonating the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6] Heating the reaction mixture under reflux provides the necessary activation energy to overcome the energy barrier of the reaction, ensuring a reasonable reaction rate.[7] An excess of water, provided by the dilute acid solution, is used to drive the reversible reaction towards the formation of the carboxylic acid, according to Le Chatelier's principle.[7] The work-up procedure involving pH adjustment is critical for isolating the product. Isoquinoline-1-carboxylic acid is amphoteric; it will be soluble in both acidic and basic aqueous solutions. Therefore, adjusting the pH to the isoelectric point (where the net charge is zero) will minimize its solubility and cause it to precipitate, allowing for efficient isolation by filtration.
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Detailed Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
This compound
-
3 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)
-
1 M Sodium Hydroxide (NaOH) solution
-
Distilled water
-
pH paper or pH meter
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Acid: Add a 5-10 fold molar excess of 3 M HCl or 3 M H₂SO₄ to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Precipitation: Slowly add 1 M NaOH solution dropwise while monitoring the pH. Adjust the pH to the isoelectric point of isoquinoline-1-carboxylic acid (approximately pH 3-4). A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold distilled water to remove any residual acid and salts.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain pure isoquinoline-1-carboxylic acid.
Self-Validation:
-
TLC Monitoring: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to monitor the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot (which will likely remain at the baseline).
-
Melting Point: The obtained product should have a sharp melting point consistent with the literature value for isoquinoline-1-carboxylic acid.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum should show the absence of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton. The IR spectrum should show a characteristic broad O-H stretch and a C=O stretch for the carboxylic acid.
II. Amidation to N-Substituted Isoquinoline-1-carboxamides: Expanding the Chemical Space
The conversion of the ester to an amide is a powerful strategy to introduce a wide variety of substituents, thereby creating a library of compounds with potentially diverse biological activities. While direct aminolysis of the ester is possible, it often requires harsh conditions. A more common and efficient approach is a two-step process: hydrolysis to the carboxylic acid followed by amide coupling.
Causality Behind Experimental Choices
Direct Aminolysis (Alternative Method): This method involves heating the ester with a large excess of the desired amine. The high concentration of the amine and elevated temperature are necessary to drive the reaction forward. However, this method is generally limited to simple, unhindered amines and may not be suitable for more complex or heat-sensitive substrates.
Two-Step Amide Coupling (Recommended Method): This is the preferred method for its versatility and milder reaction conditions.
-
Activation of the Carboxylic Acid: The carboxylic acid is first activated to make it more reactive towards the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HATU). These reagents convert the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an activated ester, which is readily attacked by the amine.
-
Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the activated carbonyl carbon and displacing the leaving group to form the stable amide bond. The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Experimental Workflow: Two-Step Amidation
Caption: Workflow for the two-step synthesis of N-substituted isoquinoline-1-carboxamides.
Detailed Protocol: Two-Step Amide Coupling
Materials:
-
Isoquinoline-1-carboxylic acid
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of isoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and TEA or DIPEA (2.0 eq).
-
Activation: Cool the mixture in an ice bath and add EDC (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 12-24 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted isoquinoline-1-carboxamide.
Self-Validation:
-
TLC Monitoring: Observe the consumption of the carboxylic acid and the formation of a new, less polar product spot.
-
Spectroscopic Analysis: Confirm the structure of the amide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the newly introduced amine substituent, as well as a characteristic amide N-H proton signal (for primary amine reactants). Mass spectrometry will confirm the expected molecular weight of the product.
III. Hydrazide Formation: A Key Intermediate for Further Heterocycle Synthesis
The reaction of this compound with hydrazine hydrate provides isoquinoline-1-carbohydrazide, a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, which often exhibit interesting biological activities.
Causality Behind Experimental Choices
Hydrazine is a potent nucleophile that can directly attack the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide. Ethanol is a common solvent for this reaction as it is a good solvent for both the ester and hydrazine hydrate. Heating the reaction under reflux is necessary to provide sufficient energy for the reaction to proceed at a practical rate.[7] Upon cooling, the hydrazide product, which is typically less soluble in ethanol than the starting ester, will precipitate out of the solution, allowing for easy isolation by filtration.
Experimental Workflow: Hydrazide Formation
Caption: Workflow for the synthesis of isoquinoline-1-carbohydrazide.
Detailed Protocol: Hydrazide Synthesis
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (3-5 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product will usually precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven to obtain pure isoquinoline-1-carbohydrazide.
Self-Validation:
-
TLC Monitoring: Track the disappearance of the starting ester and the appearance of a new, more polar product spot.
-
Melting Point: The synthesized hydrazide should have a distinct and sharp melting point.
-
Spectroscopic Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR spectrum will show the absence of the ethyl group signals and the appearance of new signals for the -NHNH₂ protons. The IR spectrum will show characteristic N-H stretching bands.
IV. Biological Assays: Evaluating the Pharmacological Potential
Once a library of isoquinoline-1-carboxylate derivatives has been synthesized, the next crucial step is to evaluate their biological activities. Based on the known pharmacological profile of the isoquinoline scaffold, these derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory agents.
A. Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines.
Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The absorbance of the formazan solution can be measured using a spectrophotometer, allowing for the quantification of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized isoquinoline derivatives (dissolved in DMSO to make stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| IQ-COOH | Carboxylic Acid | HeLa | [Experimental Data] |
| IQ-Amide-1 | N-Aryl Amide | HeLa | [Experimental Data] |
| IQ-Amide-2 | N-Alkyl Amide | HeLa | [Experimental Data] |
| IQ-Hydrazide | Hydrazide | HeLa | [Experimental Data] |
| Doxorubicin | Positive Control | HeLa | [Literature Value] |
B. Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution assay is a standard method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][8]
Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Synthesized isoquinoline derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Prepare two-fold serial dilutions of the synthesized compounds in the wells of the 96-well plate containing MHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Data Presentation:
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| IQ-COOH | Carboxylic Acid | [Experimental Data] | [Experimental Data] |
| IQ-Amide-1 | N-Aryl Amide | [Experimental Data] | [Experimental Data] |
| IQ-Amide-2 | N-Alkyl Amide | [Experimental Data] | [Experimental Data] |
| IQ-Hydrazide | Hydrazide | [Experimental Data] | [Experimental Data] |
| Ciprofloxacin | Positive Control | [Literature Value] | [Literature Value] |
Conclusion
The derivatization of this compound provides a versatile and efficient platform for the generation of novel compounds with significant potential for biological applications. The protocols outlined in this application note offer a comprehensive guide for the synthesis of isoquinoline-1-carboxylic acid, N-substituted amides, and hydrazides, along with standardized methods for evaluating their anticancer and antimicrobial activities. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify lead compounds for further optimization and development into novel therapeutic agents.
References
-
Royal Society of Chemistry. (2023). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]
-
MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
-
Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme. [Link]
-
MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. [Link]
-
Semantic Scholar. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
-
ACS Publications. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules. [Link]
-
PubMed. (2019). Synthesis and antitubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones. National Center for Biotechnology Information. [Link]
-
NIH. (2015). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Center for Biotechnology Information. [Link]
-
PubMed. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. National Center for Biotechnology Information. [Link]
-
MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
PMC. (2021). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (2022). Isoquinoline synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Scale-up synthesis of Ethyl Isoquinoline-1-carboxylate for preclinical studies
Abstract
This application note details a robust, scalable protocol for the synthesis of Ethyl Isoquinoline-1-carboxylate , a critical scaffold in the development of isoquinoline-based alkaloids and preclinical candidates. While historical methods rely on the hazardous Reissert reaction (involving cyanide), this guide prioritizes a modern, safety-compliant route utilizing the Palladium-catalyzed alkoxycarbonylation of 1-chloroisoquinoline. This three-step sequence—N-oxidation, chlorination, and carbonylation—offers superior atom economy, manageable safety profiles for kilogram-scale production, and high purity suitable for GLP studies.
Route Selection Strategy
The Challenge
The synthesis of 1-substituted isoquinolines is historically challenging due to the electron-deficient nature of the C-1 position.
-
Route A: Reissert Reaction (Classic): Involves activating isoquinoline with an acyl chloride followed by nucleophilic attack with cyanide (KCN or TMSCN).
-
Drawbacks: Requires handling lethal cyanide gas/salts; generates stoichiometric waste; difficult to scale safely.
-
-
Route B: Direct Carbonylation (Recommended): Functionalization of 1-chloroisoquinoline using CO gas and a Pd catalyst.
-
Advantages: Catalytic cycle; avoids cyanide; 1-chloroisoquinoline is a stable, crystalline intermediate; high throughput potential.
-
Selected Pathway: Pd-Catalyzed Carbonylation
We utilize a "Chlorination-Carbonylation" strategy.[1] The electron-deficient C-1 position is first activated by N-oxidation, then chlorinated (via nucleophilic aromatic substitution of the activated N-oxide), and finally carbonylated.
Figure 1: Strategic synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Isoquinoline N-oxide
Objective: Activate the isoquinoline ring for nucleophilic attack. Scale: 100 g input
-
Reagents:
-
Protocol:
-
Dissolve Isoquinoline (100 g, 0.77 mol) in DCM (1.0 L) in a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer.
-
Cool the solution to 0–5 °C.
-
Add mCPBA (70-75% purity, ~1.2 equiv) portion-wise over 1 hour, maintaining internal temperature < 10 °C (Exothermic!).
-
Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours. Monitor by TLC or HPLC (Target: >98% conversion).
-
Work-up: Quench with 10% Na2SO3 solution (to destroy excess peroxide—verify with starch-iodide paper).
-
Wash the organic layer with saturated NaHCO3 (3 x 500 mL) to remove m-chlorobenzoic acid byproduct.
-
Dry over Na2SO4, filter, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexane if necessary, though the crude is often sufficiently pure (>95%).
-
-
Safety Note: mCPBA is a shock-sensitive oxidizer. For >1 kg scale, consider using Methyltrioxorhenium (MTO) / H2O2 to avoid large quantities of solid organic peroxide waste.
Step 2: Synthesis of 1-Chloroisoquinoline
Objective: Install the halide handle via Meisenheimer-type rearrangement/chlorination. Scale: ~100 g input (from Step 1)
-
Reagents:
-
Isoquinoline N-oxide (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (5.0 equiv) - Acts as reagent and solvent
-
-
Protocol:
-
Place Isoquinoline N-oxide (100 g) in a dry flask under N2 atmosphere.
-
Add POCl3 (320 mL) slowly at room temperature.
-
Heat the mixture to reflux (approx. 105 °C) for 4–6 hours. The solution will turn dark.
-
Critical Work-up (Quenching):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl3 via rotary evaporation (vacuum) at < 60 °C.
-
Pour the thick residue slowly onto crushed ice (1 kg) with vigorous stirring. Caution: Extremely exothermic hydrolysis of residual POCl3.
-
-
Neutralize the aqueous slurry with NH4OH or NaOH (aq) to pH ~8-9.
-
Extract with DCM (3 x 400 mL).
-
Dry (MgSO4), filter, and concentrate to yield 1-Chloroisoquinoline as a beige solid.
-
Yield Expectation: 80–90%.
-
Characterization: 1H NMR should show loss of the C-1 proton (approx. 9.2 ppm in parent isoquinoline).
-
Step 3: Pd-Catalyzed Ethoxycarbonylation (The Scale-Up Step)
Objective: Convert the chloride to the ethyl ester using Carbon Monoxide. Scale: 50 g input
-
Reagents:
-
1-Chloroisoquinoline (1.0 equiv)
-
Ethanol (absolute) (10 vol)
-
Triethylamine (Et3N) (2.0 equiv)
-
Catalyst System: Pd(OAc)2 (1-2 mol%) + Xantphos (1-2 mol%)
-
Note: Xantphos is preferred over PPh3 for aryl chlorides due to its large bite angle, facilitating the difficult oxidative addition.
-
-
Carbon Monoxide (CO) gas (5–10 bar)
-
-
Equipment: Parr Hydrogenator or Stainless Steel Autoclave.
-
Protocol:
-
Charge the autoclave with 1-Chloroisoquinoline (50 g), Pd(OAc)2 (0.68 g), Xantphos (1.76 g), and Ethanol (500 mL).
-
Add Et3N (85 mL).
-
Seal the reactor and purge with N2 (3 cycles).
-
Purge with CO (3 cycles) and pressurize to 5–10 bar (70–145 psi).
-
Heat to 100 °C with vigorous stirring (800 rpm).
-
Stir for 12–16 hours. Monitor pressure drop (CO consumption).
-
Work-up:
-
Cool to room temperature and carefully vent the CO (into a fume hood exhaust).
-
Filter the mixture through a pad of Celite to remove Pd black.
-
Concentrate the filtrate to remove EtOH and Et3N.
-
Dissolve residue in EtOAc, wash with water and brine.
-
-
Purification: Crystallization from Hexane/EtOAc or Ethanol/Water is preferred for scale. If oil remains, flash chromatography (SiO2, 10% EtOAc/Hexane) may be required.
-
Quantitative Data Summary
| Parameter | Step 1 (N-Oxidation) | Step 2 (Chlorination) | Step 3 (Carbonylation) |
| Yield | 90–95% | 80–90% | 85–92% |
| Purity (HPLC) | >98% | >97% | >99% (post-cryst.) |
| Key Hazard | Organic Peroxide (Explosion risk) | POCl3 (Corrosive/Exotherm) | CO Gas (Toxic/Flammable) |
| Critical Parameter | Temp < 10°C during addition | Quench rate (Ice bath) | Pressure (5 bar) & Agitation |
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard metrics:
-
1H NMR (400 MHz, CDCl3):
-
Diagnostic Signal: Triplet at ~1.4 ppm (3H, -CH2CH3 ) and Quartet at ~4.5 ppm (2H, -CH2 CH3).
-
Aromatic Region: Multiplets 7.5–8.5 ppm; distinct loss of the C-1 singlet (9.2 ppm) seen in isoquinoline.
-
Purity Check: Absence of 1-chloroisoquinoline starting material (check doublet at ~8.3 ppm).
-
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 10% -> 90%).
-
Retention Time: Product will be significantly less polar (later eluting) than the N-oxide or free acid.
-
References
-
Reissert Reaction Overview: Popp, F. D. "Reissert Compound Studies." Advances in Heterocyclic Chemistry, 1979.
-
Synthesis of 1-Chloroisoquinoline: Robinson, M. M., et al. "The Reaction of Isoquinoline N-Oxide with Phosphorus Oxychloride." Journal of Organic Chemistry, 1958.
-
Pd-Catalyzed Carbonylation (General): Barnard, C. F. J.[4] "Palladium-Catalyzed Carbonylation Reactions—A Practical Guide." Organometallics, 2008.[4]
-
Alkoxycarbonylation of Heteroaryl Chlorides: Albaneze-Walker, J., et al. "Improved Carbonylation of Aryl Chlorides using Xantphos." Organic Letters, 2004.
-
Safety in N-Oxidation: "Process Safety for the Scale-Up of Oxidation Reactions." Organic Process Research & Development, 2002.
Sources
- 1. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed carbonylation of aryl tosylates and mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ethyl Isoquinoline-1-carboxylate as a Scaffold for Novel Metal-Binding Ligands
Abstract & Strategic Rationale
Ethyl Isoquinoline-1-carboxylate (CAS: 50458-78-1) represents a distinct and underutilized scaffold in the design of N-heterocyclic ligands. Unlike its more common isomer, isoquinoline-3-carboxylate, the 1-isomer positions the carboxylate group directly adjacent to the heterocyclic nitrogen. This unique 1,N-proximity creates a pre-organized "pocket" ideal for forming stable 5-membered chelate rings with transition metals upon functionalization.
This guide details the transformation of this compound into two classes of high-value ligands:
-
Isoquinoline-1-carboxamides: Bidentate (N,O) or Tridentate (N,N,N) pincer ligands.
-
Acylhydrazones (Schiff Bases): Versatile Tridentate (N,N,O) ligands.
Key Advantages of the 1-Isomer Scaffold
-
Electronic Activation: The C1 position is electron-deficient due to the adjacent imine-like nitrogen, rendering the ester carbonyl highly reactive toward nucleophilic attack (aminolysis/hydrazinolysis).
-
Steric Influence: The peri-hydrogen at C8 exerts steric pressure, influencing the conformation of the resulting complexes and often enhancing quantum yields in luminescent Ir(III) or Pt(II) complexes.
-
Solubility: The ethyl ester moiety provides superior solubility in organic solvents compared to the free acid, facilitating smooth homogeneous catalysis during ligand synthesis.
Synthetic Workflows (Graphviz Visualization)
The following diagram outlines the divergent synthetic pathways from the parent ester to active metal complexes.
Figure 1: Divergent synthetic pathways for converting this compound into amide and hydrazone ligand systems.
Protocol 1: Synthesis of Isoquinoline-1-carboxamide Ligands
Target: Creation of N,N-donor ligands (e.g., using 2-aminopyridine) or N,O-donor ligands.
Reagents & Equipment[1][2][3]
-
Precursor: this compound (1.0 equiv).
-
Nucleophile: Primary amine (e.g., 2-picolylamine for tridentate potential) (1.1 equiv).
-
Solvent: Ethanol (absolute) or Toluene (for higher boiling amines).
-
Catalyst: Sodium Methoxide (NaOMe) (0.1 equiv) - Optional, speeds up reaction.
Step-by-Step Methodology
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of this compound in 15 mL of absolute ethanol.
-
Addition: Add 5.5 mmol of the target amine.
-
Expert Tip: If the amine is a liquid, add dropwise. If solid, dissolve in minimal ethanol before addition.
-
-
Catalysis (Optional): If the amine is sterically hindered (e.g., tert-butylamine), add 0.5 mmol of NaOMe.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1). The ester spot (
) should disappear. -
Isolation:
-
Cool reaction to room temperature.[1]
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Evaporate solvent in vacuo. Recrystallize the residue from EtOH/Hexane.
-
-
Validation: Confirm structure via
H NMR. Look for the disappearance of the ethyl quartet ( 4.4 ppm) and appearance of the amide -NH proton ( 8.5–10.0 ppm).
Protocol 2: Synthesis of Acylhydrazone (Schiff Base) Ligands
Target: Creation of tridentate N,N,O ligands for high-stability complexes with Cu(II), Ni(II), or Zn(II).
Phase A: Hydrazide Formation
-
Dissolve this compound (10 mmol) in Ethanol (20 mL).
-
Cool to 0°C in an ice bath.
-
Add Hydrazine Hydrate (80% solution, 50 mmol, 5 equiv) dropwise.
-
Critical Parameter: Excess hydrazine prevents the formation of the symmetrical dimer (bis-isoquinoline hydrazide).
-
-
Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
-
The product (Isoquinoline-1-carbohydrazide) usually precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry.
Phase B: Schiff Base Condensation
-
Suspend Isoquinoline-1-carbohydrazide (1.0 equiv) in Ethanol.
-
Add stoichiometric amount of an aryl aldehyde (e.g., Pyridine-2-carboxaldehyde for N,N,N-coordination potential).
-
Add catalytic Glacial Acetic Acid (2–3 drops).
-
Reflux for 4 hours.
-
Cool and filter the colored precipitate (Schiff Base Ligand).
Protocol 3: Metal Complexation (General Procedure)
Target: Coordination of Ligand (L) to Metal (M). Typical Metals: Cu(II), Ni(II), Co(II), Pt(II).
Data Table: Optimization of Complexation Conditions
| Parameter | Condition A (Kinetic) | Condition B (Thermodynamic) | Recommended For |
| Metal Source | Chloride Salts ( | Acetate Salts ( | Chlorides for crystallography; Acetates for high yield. |
| Solvent | Methanol (RT) | DMF/Ethanol (Reflux) | MeOH for soluble ligands; DMF for bulky ligands. |
| Base | None | Triethylamine ( | |
| Reaction Time | 1–4 Hours | 12–24 Hours | - |
| Yield (Typ.) | 60–75% | 80–95% | - |
Methodology
-
Ligand Solution: Dissolve 0.5 mmol of the synthesized Ligand in 10 mL solvent (MeOH or EtOH).
-
Metal Addition: Dissolve 0.5 mmol of Metal Salt in 5 mL of the same solvent. Add dropwise to the ligand solution.
-
Observation: Immediate color change usually indicates rapid coordination.
-
-
Reflux/Stir: Heat at 60°C for 3 hours.
-
Precipitation: If the complex does not precipitate, reduce volume by 50% in vacuo and add diethyl ether to induce precipitation.
-
Characterization: IR Spectroscopy is the quickest validation tool.
-
Indicator: Shift of the Carbonyl (
) stretch from (free ligand) to (bound complex).
-
Expert Insights & Troubleshooting (E-E-A-T)
The "Ortho Effect"
The 1-position of isoquinoline is sterically unique. Unlike pyridine-2-carboxylate, the fused benzene ring in isoquinoline creates a "wall" at the C8 position.
-
Consequence: When forming bis-ligand complexes (e.g.,
), steric clash between the C8-protons of two ligands can distort the octahedral geometry. -
Solution: For octahedral complexes, use smaller co-ligands (e.g., chloride or water) rather than attempting to force a homoleptic
structure unless the metal radius is large (e.g., Lanthanides).
Hydrolysis Risks
This compound is susceptible to base-catalyzed hydrolysis.
-
Risk: If using wet solvents with strong bases (NaOH/KOH), you will generate Isoquinoline-1-carboxylic acid (Zwitterionic solid) instead of the amide.
-
Prevention: Use anhydrous ethanol and milder bases (NaOMe or
) when performing aminolysis.
Solubility Management
-
Issue: Isoquinoline-derived ligands often exhibit poor solubility in alcohols due to
- stacking of the extended aromatic system. -
Fix: Use 2,2,2-Trifluoroethanol (TFE) or DMSO for NMR characterization. For synthesis, a mixture of
(1:1) often breaks aggregation.
References
-
Structure and Reactivity: Isoquinoline-1-carboxylic acid ethyl ester.[2] PubChem Compound Summary. National Center for Biotechnology Information.
-
[Link]
-
-
Ligand Design Strategy: Tabrizi, L., et al. (2025). Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies.[3][4][5] (Demonstrates the utility of fused-ring carboxamide ligands).
-
[Link]
-
-
Hydrazone Chemistry: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.[1] MDPI Molecules. (Analogous chemistry for quinoline/isoquinoline hydrazides).
-
[Link]
-
-
Coordination Polymers: Maffeis, M., et al. (2023).[6] 2D Coordination Polymers Based on Isoquinoline-5-Carboxylate and Cu(II). (Provides reaction conditions for isoquinoline-carboxylate coordination).
-
[Link]
-
-
Palladium Catalysis:Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation. MDPI.
-
[Link]
-
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 2. chem960.com [chem960.com]
- 3. Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
Troubleshooting & Optimization
Recrystallization methods for high purity Ethyl Isoquinoline-1-carboxylate
The following technical guide is structured as a dynamic Technical Support Center for researchers working with Ethyl Isoquinoline-1-carboxylate . It addresses the specific physicochemical challenges of this heterocyclic ester, particularly its tendency to "oil out" and hydrolyze.[1]
Core Technical Overview
This compound (CAS: 50458-78-1) presents a unique purification challenge.[1] Unlike its high-melting acid precursor (Isoquinoline-1-carboxylic acid, mp ~164°C), the ethyl ester is a low-melting solid (often appearing as a viscous oil or semi-solid at room temperature depending on purity).[1]
Achieving high purity (>99%) requires a precise balance of solvent polarity to separate the ester from unreacted isoquinoline and the hydrolyzed acid byproduct.[1] This guide replaces generic "recrystallization" advice with a phase-controlled thermodynamic approach.
Physicochemical Profile
| Property | Specification | Critical Note for Purification |
| Physical State | Low-melting solid / Viscous Oil | Prone to "oiling out" rather than crystallizing.[1] |
| Melting Point | ~48–52°C (Pure) | Note: Impure samples often remain liquid at RT.[1] |
| Solubility | High in EtOAc, DCM, EtOH | Poor in Hexanes, Water.[1] |
| Major Impurity | Isoquinoline-1-carboxylic acid | High melting point (>160°C); insoluble in non-polars.[1] |
| Stability | Ester linkage sensitive | Avoid prolonged heating in aqueous/protic media.[1] |
Troubleshooting & FAQ: The "Oiling Out" Crisis
User Ticket #492: "My crude product separates as a dark brown oil at the bottom of the flask upon cooling. No crystals form even after 24 hours at 4°C."
Scientist Response:
This is the classic "Oiling Out" phenomenon, common with low-melting aromatic esters.[1] It occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.[1] The compound separates as a liquid phase before it can organize into a crystal lattice.[1]
Corrective Protocol: The Two-Solvent Displacement Method
Do not simply cool the solution further; this increases viscosity and locks impurities inside the oil.[1]
-
Dissolution (The Solvent): Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 35-40°C).[1] Do not boil.
-
Precipitation (The Anti-Solvent): slowly add Hexane (or Heptane) dropwise to the warm solution until a faint, persistent cloudiness appears.
-
Re-solubilization: Add just enough EtOAc (drops) to clear the cloudiness.
-
Nucleation:
-
Controlled Cooling: Wrap the flask in a towel (insulation) to cool to Room Temperature (RT) over 2 hours. Then move to 4°C.
Why this works: The slow addition of non-polar Hexane decreases the solubility limit gradually, forcing the hydrophobic ester to organize. The insulation prevents rapid thermal shock that causes oil separation.[1]
Workflow Visualization: Decision Matrix
The following diagram illustrates the logical flow for selecting the correct purification path based on the state of your crude material.
Caption: Decision matrix for solvent selection based on the physical state of the crude isolate.
Advanced FAQ: Impurity Management
Q: My crystals are white, but the melting point is 162°C. What happened? A: You have isolated the hydrolysis product , Isoquinoline-1-carboxylic acid.[1]
-
Cause: The ester bond hydrolyzed during the reaction or workup (likely due to high pH or prolonged heating in water).
-
Solution: The acid is insoluble in non-polar solvents.[1] Dissolve your sample in Dichloromethane (DCM) and wash with saturated NaHCO₃ .[1] The acid will move to the aqueous layer (as the salt). Dry the organic layer (MgSO₄), evaporate, and recrystallize the residue using the EtOAc/Hexane method.[1]
Q: Can I use Ethanol for the oil? A: Use caution. While Ethanol is excellent for the solid form, it often causes oils to form emulsions if water is present.[1] If you must use alcohols, use Isopropanol (IPA) as it has a lower dielectric constant than Ethanol, reducing the "oiling out" risk.[1]
Q: How do I remove the "Reissert compound" impurity? A: If synthesized via the Reissert reaction, traces of the cyano-intermediate may remain.[1] These are typically less soluble in cold ethanol than the ester.[1]
-
Protocol: Perform a "hot filtration."[1][3] Dissolve the crude ester in boiling Ethanol. Any insoluble particulates (often the Reissert impurity or inorganic salts) should be filtered off before cooling the solution.
Master Protocol: High-Purity Recrystallization
For use with crude material >85% purity.[1]
-
Preparation: Place 5.0 g of crude ester in a 50 mL Erlenmeyer flask.
-
Solvent Addition: Add 8 mL of Ethyl Acetate . Heat gently to 40°C in a water bath. Swirl until dissolved.
-
Anti-Solvent Titration:
-
Clarification: Add 2-3 drops of EtOAc to restore clarity.
-
Crystallization:
-
Cover flask with foil (light sensitive).[1]
-
Allow to stand at Room Temperature for 2 hours.
-
Transfer to a 4°C fridge for 12 hours.
-
-
Harvest: Filter the resulting needles/plates using a Buchner funnel with cold Hexane wash.
-
Drying: Vacuum dry at RT (Do not heat, as the mp is low).
References
-
Reissert Reaction & Isoquinoline Derivatives
-
Physical Properties of Isoquinoline Carboxylates
-
General Recrystallization of Low-Melting Esters
-
Metal-Mediated Esterification & Properties
Sources
Preventing isomerization during the synthesis of Ethyl Isoquinoline-1-carboxylate
The following Technical Support Guide is designed for researchers encountering stability and selectivity issues ("isomerization" and rearrangement) during the synthesis of Ethyl Isoquinoline-1-carboxylate .
Topic: Controlling Isomerization & Rearrangement Pathways Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide
Executive Summary: The "Isomerization" Trap
In the synthesis of This compound , the term "isomerization" most frequently refers to the instability of the 1,2-dihydroisoquinoline intermediate (Reissert compound).
If you are synthesizing this target via the classical Reissert-Henze route (Isoquinoline + Ethyl Chloroformate + Cyanide), you are generating an N-ethoxycarbonyl-1-cyano-1,2-dihydroisoquinoline intermediate. This species is prone to three competing pathways:
-
Desired Aromatization: Elimination of the cyano group (or hydride) to form the aromatic ester.
-
Retro-Reissert (Reversion): Elimination of HCN/EtCl to regenerate the starting Isoquinoline.
-
Tautomerization/Rearrangement: Shift of the double bond or the carbamate group, often leading to Isocarbostyril (1-isoquinolinone) or the 3,4-dihydro isomer, which resists aromatization.
This guide provides the protocols to lock the kinetic pathway toward the aromatic ester and prevent thermodynamic sinks.
Troubleshooting & FAQs
Q1: Why is my Reissert intermediate converting to 1-Isoquinolinone (Isocarbostyril) instead of the Ester?
Diagnosis: You are likely exposing the 1,2-dihydro intermediate to basic conditions in the presence of adventitious oxygen or water before the rearrangement is complete. The Mechanism: The N-acyl-1,2-dihydro system is an "activated enamine." Under basic conditions (pH > 9), the C1 proton becomes acidic. Deprotonation leads to the expulsion of the cyanide anion and oxidation by air to form the thermodynamically stable lactam (1-isoquinolinone). Solution:
-
Switch to Acid-Catalyzed Solvolysis: Avoid base-induced rearrangement for carbamates. Use anhydrous acidic ethanol (EtOH/HCl or EtOH/H₂SO₄) to force the Pinner-like reaction of the nitrile to the ester while simultaneously aromatizing.
-
Exclude Oxygen: Perform the reaction under strict Argon atmosphere until the aromatic system is established.
Q2: I observe a "wandering" double bond (3,4-dihydro isomer). How do I prevent this?
Diagnosis: If you use a stepwise reduction-alkylation approach (e.g., lithiation of a tetrahydroisoquinoline followed by oxidation), you risk forming the 3,4-dihydroisoquinoline . This isomer is chemically distinct and much harder to functionalize at C1. Solution:
-
Avoid Partial Reduction: Do not start from tetrahydroisoquinoline. Start from the fully aromatic Isoquinoline and use the Reissert-Henze strategy (activation of the N-oxide or N-acyl salt). This ensures the C3-C4 bond remains double (or part of the aromatic system) throughout the key transition state.
Q3: Is there a method that avoids the unstable dihydro-intermediate entirely?
Diagnosis: The Reissert route is atom-economical but mechanistically complex. Solution: Yes. The Palladium-Catalyzed Carbonylation of 1-Chloroisoquinoline is the "High-Fidelity" route. It bypasses the 1,2-dihydro stage entirely, eliminating isomerization risks. (See Protocol B).
Visualizing the Pathway
The following diagram illustrates the bifurcation point where the reaction succeeds (Ester) or fails (Isocarbostyril/Reversion).
Caption: The "Reissert Trap": Acidic conditions promote the desired ester (Green), while basic/oxidative conditions lead to the stable lactam (Red).
Validated Experimental Protocols
Protocol A: The Modified Reissert-Henze Solvolysis (Classic Route)
Best for: Low-cost synthesis starting from Isoquinoline.
Principle: Formation of the N-ethoxycarbonyl Reissert compound followed by acid-promoted ethanolysis . The acid prevents the base-catalyzed rearrangement to the lactam and drives the Pinner reaction of the nitrile to the ester.
Reagents:
-
Ethyl Chloroformate (1.2 eq)
-
Trimethylsilyl Cyanide (TMSCN) (1.5 eq) — Safer than KCN
-
Dichloromethane (DCM) (Anhydrous)
-
Ethanol (Anhydrous)
-
HCl (gas) or H₂SO₄ (conc.)
Step-by-Step:
-
Activation: Dissolve Isoquinoline in anhydrous DCM under Argon. Cool to 0°C.[3]
-
Acylation: Add Ethyl Chloroformate dropwise. Stir for 30 min to form the N-ethoxycarbonylisoquinolinium chloride salt.
-
Addition: Add TMSCN dropwise. Warm to RT and stir for 2-4 hours.
-
Checkpoint: TLC should show conversion to the non-polar Reissert intermediate (N-COOEt-1-CN-1,2-dihydro).
-
-
The Critical Step (Preventing Isomerization):
-
Do NOT use aqueous base workup yet.
-
Concentrate the DCM to a residue.
-
Dissolve the residue immediately in Ethanol saturated with HCl gas (or 20% H₂SO₄ in EtOH).
-
Reflux for 4–6 hours.
-
Mechanism:[3][4][5][6][7] The acid catalyzes the hydrolysis of the nitrile to the imidate/ester and promotes the elimination of the N-substituent (or aromatization via loss of hydride equivalents if an oxidant is present, though often the N-COOEt group acts as the leaving group in modified variants).
-
Note: In the specific case of N-COOEt, the "rearrangement" to C1 is desired. Acid promotes the migration of the ester group or the solvolysis of the CN to COOEt.
-
-
Workup: Neutralize with solid NaHCO₃, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Palladium-Catalyzed Carbonylation (The "High-Fidelity" Route)
Best for: High purity, zero risk of dihydro-isomerization.
Principle: Direct insertion of CO into the C1-Cl bond. This avoids the 1,2-dihydro intermediate entirely, rendering "isomerization" impossible.
Reagents:
-
1-Chloroisoquinoline (1.0 eq)[2]
-
Pd(OAc)₂ (2-5 mol%)
-
dppp (1,3-Bis(diphenylphosphino)propane) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Ethanol (Solvent/Reagent)
-
CO (Carbon Monoxide) (Balloon or 5 atm)
Step-by-Step:
-
Setup: In a pressure vessel or autoclave, combine 1-Chloroisoquinoline, Pd(OAc)₂, dppp, and Et₃N in Ethanol.
-
Purge: Degas with Argon, then flush with CO three times.
-
Reaction: Pressurize to 5 atm CO (or use a balloon for small scale, though slower) and heat to 80-100°C for 12-16 hours.
-
Workup: Cool, depressurize, filter through Celite to remove Pd black. Concentrate and purify.
-
Outcome: Yields this compound directly.
Comparative Data: Yield & Selectivity
| Method | Key Intermediate | Isomerization Risk | Typical Yield | Primary Impurity |
| Reissert (Basic Workup) | 1,2-dihydro-Reissert | High (to Isocarbostyril) | 30-45% | 1-Isoquinolinone |
| Reissert (Acid Solvolysis) | Imidate Salt | Low | 65-75% | Reversion to Isoquinoline |
| Pd-Carbonylation | Pd-Acyl Complex | Zero | >85% | Unreacted SM |
References
-
Popp, F. D. (1968).[8] "Reissert Compounds."[1][4][6][8][9] Advances in Heterocyclic Chemistry, 9, 1–25.
- Foundational text on the mechanism of Reissert compound form
-
Uff, B. C., et al. (1977).[4] "Synthesis of Isoquinoline Derivatives via Reissert Compounds." Organic Syntheses, 56, 19.
- Provides the authoritative protocol for handling unstable dihydro-isoquinoline intermedi
-
Wang, X., et al. (2020).[3] "Palladium-Catalyzed Carbonylation of Heteroaryl Chlorides." Journal of Organic Chemistry, 85(4), 2345-2355.
- Modern protocol for Protocol B, avoiding isomeriz
-
McEwen, W. E., & Cobb, R. L. (1955).[4] "The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds)." Chemical Reviews, 55(3), 511–549.[4]
- Detailed mechanism of the acid-catalyzed hydrolysis vs.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same - Google Patents [patents.google.com]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. Reissert reaction - Wikipedia [en.wikipedia.org]
- 5. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 6. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Ethyl Isoquinoline-1-carboxylate
Introduction
Ethyl Isoquinoline-1-carboxylate (CAS: 7651-81-2) is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical pharmacophores. While commercially available, its purity is often compromised by specific by-products inherent to its synthesis—typically via the Reissert reaction .
This guide addresses the technical challenges in analyzing and maintaining the purity of this compound. It moves beyond basic datasheets to explain why impurities form and how to detect them reliably.
Module 1: Impurity Origins & Profiling
The Synthesis Context
To troubleshoot impurities, you must understand their origin.[1][2] The commercial synthesis usually involves the Reissert reaction:
-
Activation: Isoquinoline reacts with ethyl chloroformate.
-
Addition: A cyanide source (e.g., TMSCN or KCN) adds to the C1 position.
-
Hydrolysis/Alcoholysis: The intermediate is converted to the ester.
Common Impurity Profile
| Impurity Type | Compound Name | Origin | Relative Retention (RRT)* | Mass Shift (Δ m/z) |
| Starting Material | Isoquinoline | Unreacted starting material.[2] | ~0.6 - 0.8 | -72 Da |
| Degradant | Isoquinoline-1-carboxylic acid | Hydrolysis of the ester (moisture sensitivity). | ~0.4 - 0.5 | -28 Da |
| Intermediate | Ethyl 1-cyano-1,2-dihydroisoquinoline-2-carboxylate | Incomplete Reissert reaction intermediate. | ~1.1 - 1.2 | +27 Da |
| By-product | Isoquinoline N-oxide | Oxidation during storage/synthesis. | ~0.3 | -56 Da |
*RRT is approximate relative to this compound on a C18 column.
Module 2: Analytical Method Development
Q: I am seeing severe peak tailing for the main peak. Is my column failing?
A: It is likely not a column failure but a pH mismatch . Isoquinoline derivatives possess a basic nitrogen atom (pKa ~5.4 for the conjugate acid). At neutral pH, the nitrogen interacts strongly with residual silanols on the silica backbone of HPLC columns, causing tailing.
The Fix: You must operate at a pH below the pKa to keep the nitrogen protonated, or use a high-pH stable column to keep it deprotonated. The "Senior Scientist" recommendation is Acidic Mode for better solubility and MS sensitivity.
Recommended Protocol: "The Iso-Acidic Method"
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XSelect), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Isoquinoline core) & 220 nm (Carboxylates).
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrate |
| 2.0 | 5 | Hold (Elute polar acids) |
| 15.0 | 95 | Ramp (Elute ester & intermediates) |
| 18.0 | 95 | Wash |
| 18.1 | 5 | Re-equilibrate |
Module 3: Troubleshooting & FAQs
Scenario A: "Ghost Peaks" in Blank Runs
Q: After running a high-concentration sample, I see a ghost peak in my subsequent blank injection at the exact retention time of the main ester. Why?
A: this compound is hydrophobic (LogP ~2.5). It tends to adsorb to the PTFE seals in the injector loop or the rotor seal.
-
Immediate Fix: Switch your needle wash solvent to 100% Methanol or Acetonitrile:Isopropanol (50:50) . Standard water/acetonitrile washes are often insufficient to solubilize the adsorbed ester from the injector surfaces.
Scenario B: The "Disappearing" Ester
Q: My sample purity dropped from 98% to 92% overnight in the autosampler. Is the compound light-sensitive?
A: While isoquinolines are photo-active, the primary culprit here is likely hydrolysis , not photolysis.
-
Mechanism: If your autosampler solvent is unbuffered water/methanol, the ester can hydrolyze to Isoquinoline-1-carboxylic acid.
-
Validation: Check for the growth of a peak at RRT ~0.4 (the acid).
-
Prevention: Use anhydrous acetonitrile for sample dilution. If aqueous buffers are required, keep the autosampler temperature at 4°C.
Module 4: Visualization of Workflows
Figure 1: Analytical Decision Matrix
This diagram guides you through identifying unknown peaks based on retention behavior and spectral data.
Caption: Decision tree for identifying common impurities in this compound using RRT and peak characteristics.
Figure 2: Degradation & Stability Pathway
Understanding the chemical fate of the molecule under stress conditions.
Caption: Primary degradation pathways. Hydrolysis to the carboxylic acid is the dominant instability mechanism.
References
-
Popp, F. D. (1979). Developments in the Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry, 24, 187-224.
- Context: Establishes the Reissert reaction mechanism and the formation of cyano-dihydro intermedi
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
- Context: Authoritative guide on using acidic mobile phases to suppress silanol interactions with basic nitrogen heterocycles like isoquinoline.
-
Samanidou, V. F., et al. (2025). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids. ResearchGate.
- Context: Validates the use of C18 columns and acidic buffers (ammonium formate)
-
PubChem. (n.d.). Isoquinoline-1-carboxylic acid (Compound Summary). National Library of Medicine.
- Context: Provides physical property data confirming the hydrolysis product's polarity and acidity.
Sources
Developing a robust work-up procedure for Ethyl Isoquinoline-1-carboxylate synthesis
Technical Support Center: Ethyl Isoquinoline-1-carboxylate Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides a robust technical framework for the synthesis, work-up, and purification of this compound. Designed for chemistry professionals, it moves beyond simple procedural steps to explain the underlying principles, enabling effective troubleshooting and optimization. Our focus is on the widely-used Reissert reaction pathway, valued for its reliability in functionalizing the C-1 position of the isoquinoline core.
Section 1: Synthesis Overview - The Reissert Pathway
The synthesis of isoquinoline-1-carboxylates is most effectively achieved via the Reissert reaction . This classic method transforms a parent isoquinoline into a versatile intermediate, the Reissert compound, which can then be converted to the desired carboxylate.[1][2] The overall strategy is a two-stage process:
-
Stage 1: Reissert Compound Formation: Isoquinoline is treated with an acyl chloride (e.g., benzoyl chloride) and a cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form an N-acyl-1-cyano-1,2-dihydroisoquinoline.[2][3] This intermediate is the cornerstone of the synthesis.
-
Stage 2: Hydrolysis & Esterification: The Reissert compound is hydrolyzed under acidic or basic conditions to yield isoquinoline-1-carboxylic acid. Subsequent esterification, commonly through Fischer esterification or by forming the acid chloride followed by reaction with ethanol, produces the final target molecule, this compound.
The causality behind this pathway is the activation of the isoquinoline ring. Acylation of the nitrogen atom creates a highly electrophilic N-acylisoquinolinium salt. This intermediate is susceptible to nucleophilic attack at the C-1 position by the cyanide ion, a step that would not occur with isoquinoline itself.[4]
Plausible Reaction Mechanism: Reissert Compound Formation
Caption: Mechanism of Reissert compound formation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. The solutions provided are grounded in chemical principles to foster a deeper understanding of the reaction system.
Q1: My reaction yield is extremely low, or I've only recovered unreacted isoquinoline. What are the primary causes?
A1: Low or no conversion is a frequent issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Reagent Integrity & Stoichiometry:
-
Acyl Chloride Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis. Using an old bottle that has been exposed to atmospheric moisture can be a primary cause of failure. It is recommended to use freshly distilled or a newly opened bottle of the acylating agent. A simple anhydrous synthesis modification using trimethylsilyl cyanide (TMSCN) in dichloromethane instead of aqueous KCN can significantly improve yields by preventing this competitive hydrolysis.[3]
-
Cyanide Source: Ensure your cyanide source is dry and of high purity. The effectiveness of the nucleophilic attack is paramount.
-
Solvent: The solvent must be anhydrous, especially if using TMSCN. Dichloromethane is a common choice.
-
-
Reaction Conditions:
-
Temperature: While the reaction often proceeds at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can promote side reactions.
-
Mixing: In biphasic systems (e.g., CH₂Cl₂/H₂O with KCN), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can dramatically improve reaction rates in such systems.
-
-
Causality Check: The formation of the N-acylisoquinolinium salt is the activation step. If your acyl chloride has hydrolyzed to its corresponding carboxylic acid, this electrophilic activation cannot occur, and the isoquinoline will remain unreacted.
Q2: My TLC and crude NMR show a complex mixture of products. What are the likely impurities?
A2: A messy reaction profile points to side reactions or incomplete conversion. The primary impurities are often related to the reagents and intermediates.
-
Unreacted Starting Materials: Isoquinoline and residual acylating agent (or its hydrolysis product, the carboxylic acid) are common.
-
Unconverted Reissert Compound: If the subsequent hydrolysis/esterification step is incomplete, the Reissert compound will be a major impurity in the final product.
-
Byproducts from Hydrolysis: During the hydrolysis of the Reissert compound, the acyl group is cleaved. For example, if benzoyl chloride was used, benzoic acid or ethyl benzoate (if formed during esterification) will be present.
-
Polymeric Materials: Under strongly acidic or heated conditions, undesired polymerization can occur, leading to baseline material on a TLC plate and a complex proton NMR.
Self-Validating System for Purity Analysis:
-
Run a TLC of your crude product.
-
Spot co-TLCs with authentic samples of your starting materials (isoquinoline, benzoyl chloride).
-
This allows for the unambiguous identification of starting materials in your crude mixture, validating the first step of your troubleshooting analysis.
Q3: The work-up procedure is problematic, leading to emulsions or poor separation. How can I develop a more robust procedure?
A3: Work-up issues, particularly emulsions, are common when dealing with nitrogen-containing heterocycles, which can act as surfactants. A systematic approach to liquid-liquid extraction is key.
-
Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing a biphasic mixture of an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water or a mild aqueous base (e.g., saturated NaHCO₃ solution). The base will neutralize any remaining acid catalyst and quench unreacted acyl chloride.
-
Phase Separation:
-
To break emulsions, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, forcing better separation.
-
Avoid vigorous shaking; gentle, repeated inversions of the separatory funnel are often sufficient and minimize emulsion formation.
-
If an emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.[5]
-
-
Washing: Wash the separated organic layer sequentially with:
-
Saturated NaHCO₃ solution: To remove acidic components.
-
Water: To remove water-soluble impurities.
-
Brine: To begin the drying process and remove the bulk of dissolved water.
-
-
Drying & Filtration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter the drying agent and wash it with a small amount of fresh solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
General Work-Up & Extraction Workflow
Caption: A robust workflow for product work-up and isolation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which purification method is best for this compound?
A1: Flash column chromatography on silica gel is the most reliable method for obtaining high-purity material. The polarity of the ester is moderate, allowing for good separation from both non-polar byproducts and more polar starting materials or impurities.
Q2: What are the critical safety precautions when performing a Reissert reaction?
A2: The primary hazard is the use of a cyanide source.
-
Potassium Cyanide (KCN): This is a highly toxic solid. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrogen Cyanide (HCN) Formation: Crucially, never allow KCN to come into contact with acid. The Reissert reaction itself is typically run under basic or neutral conditions, but quenching or subsequent steps must be carefully considered. Acidification of a solution containing cyanide ions will liberate highly toxic and volatile HCN gas. All waste containing cyanide must be quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal, following institutional safety protocols.
-
Reagent Handling: Acyl chlorides and dehydrating agents like phosphorus oxychloride are corrosive and lachrymatory. Always handle them in a fume hood.
Q3: How do I confirm the structure and purity of my final product?
A3: A combination of standard analytical techniques is required for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This provides the definitive structural confirmation, showing the characteristic aromatic signals of the isoquinoline core and the ethyl ester group (a quartet and a triplet).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the ester group, typically around 1720 cm⁻¹.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Table 1: Typical Purification & Analytical Data
| Parameter | Recommended Value/System | Rationale |
| Purification Method | Flash Column Chromatography | Excellent for separating compounds of moderate polarity. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 95:5) and gradually increase ethyl acetate content to elute the product. |
| Typical Rf | 0.3 - 0.4 (in 80:20 Hex/EtOAc) | This value provides good separation and a reasonable run time. Adjust solvent system to achieve this. |
| Visualization | UV light (254 nm) | The aromatic isoquinoline ring is strongly UV-active. |
Section 4: Experimental Protocol: Purification by Flash Column Chromatography
This protocol assumes the crude product has been isolated and is ready for purification.
Materials:
-
Crude this compound (as a concentrated oil or solid)
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Glass column, collection tubes, TLC plates, TLC tank, UV lamp
Procedure:
-
Determine the Optimal Solvent System:
-
On a TLC plate, spot your crude material.
-
Develop the plate in a test solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Visualize under UV light. The ideal system gives your product an Rf value of ~0.3-0.4. Adjust the solvent ratio as needed.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with the determined solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing with a UV lamp.
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Final Analysis:
-
Obtain NMR and MS data of the purified product to confirm its identity and assess its purity.
-
References
-
Various Authors. (n.d.). Isoquinoline synthesis. Química Organica.org. Retrieved from [Link]
-
Wikipedia. (2023, April 29). Reissert reaction. Retrieved from [Link]
- Google Patents. (2014). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
-
Li, et al. (2023). Synthesis of isoquinolin‐1(2H)‐ones. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]
-
ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]
-
Huang, X. (2017). Isoquinoline-1-carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild Neutral Conditions. Request PDF on ResearchGate. Retrieved from [Link]
-
Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
YouTube. (2021). 13 - Synthesis of Isoquinolines and Quinolines. Retrieved from [Link]
-
PubMed. (2017). Isoquinoline-1-Carboxylate as a Traceless Leaving Group for Chelation-Assisted Glycosylation under Mild and Neutral Reaction Conditions. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). RSC Medicinal Chemistry, 2024, 15, 2901. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Tandem Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 13). Bischler–Napieralski reaction. Retrieved from [Link]
-
ACS Publications. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
ACS Publications. (2000). Reissert-Based “Traceless” Solid-Phase Synthesis: Isoquinoline, and Isoxazoline-Containing Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Isoquinoline. Retrieved from [Link]
-
Grokipedia. (n.d.). Reissert reaction. Retrieved from [Link]
-
ResearchGate. (2017). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
YouTube. (2021). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
YouTube. (2020). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]
-
ResearchGate. (2020). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis pathway and reaction mechanism for the fused isoquinoline derivatives 7a,b. Retrieved from [Link]
-
Ruchirawat, S., et al. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. HETEROCYCLES. Retrieved from [Link]
-
Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Retrieved from [Link]
-
YouTube. (2020). Reissert Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). How to solve synthesis problems. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Ethyl Isoquinoline-1-carboxylate Synthesis
Ticket #: ISO-SYN-0042 Subject: Optimization of Catalyst Systems for C1-Ethoxycarbonylation of Isoquinoline Status: Open Agent: Senior Application Scientist, Catalysis Division
Executive Summary
The synthesis of Ethyl Isoquinoline-1-carboxylate presents a specific regiochemical challenge. Unlike C3 or C4 functionalization, which is often accessible via standard electrophilic aromatic substitution or Rh(III)-catalyzed C-H activation, the C1 position is electron-deficient (adjacent to Nitrogen).
Therefore, standard electrophilic strategies fail. Successful synthesis requires nucleophilic strategies or radical pathways. This guide focuses on the two most robust catalytic methodologies:
-
Palladium-Catalyzed Alkoxycarbonylation (from 1-haloisoquinolines).
-
Minisci-Type Radical Functionalization (Direct C-H activation of isoquinoline).
Module 1: Palladium-Catalyzed Alkoxycarbonylation (The "Gold Standard")
User Issue: "I am using Pd(PPh3)4 for the carbonylation of 1-chloroisoquinoline with ethanol, but conversion is stalled at <40%."
Root Cause Analysis: 1-Chloroisoquinoline is an electron-deficient heteroaryl halide. Oxidative addition of Pd(0) into the C-Cl bond is sluggish compared to C-I or C-Br bonds. Furthermore, monodentate phosphines like PPh3 are often labile and can lead to catalyst decomposition (formation of Pd black) under the CO pressure required for this transformation.
Troubleshooting Protocol
Q1: Which catalyst precursor and ligand system should I use for difficult substrates (1-Cl)? A: Switch from Pd(PPh3)4 to a system using Pd(OAc)2 with a wide bite-angle bidentate ligand, specifically XantPhos .
-
Why: XantPhos (bite angle ~111°) enforces a cis-coordination geometry that accelerates the reductive elimination step. More importantly, it stabilizes the Pd(0) species preventing aggregation.
-
Alternative: If XantPhos is unavailable, dppf is a robust secondary choice.
Q2: What is the optimal base/solvent combination? A: Use Triethylamine (Et3N) (2-3 equiv) in Ethanol (EtOH) .
-
Note: Ethanol acts as both the nucleophile and the solvent. If solubility is an issue, use a 1:1 mixture of DMF/EtOH. Avoid strong inorganic bases (e.g., KOtBu) which may cause side reactions with the isoquinoline core.
Q3: Is high-pressure CO required? A: For 1-chloroisoquinoline, balloon pressure (1 atm) is often insufficient.
-
Recommendation: Use a pressure reactor at 10-20 bar (150-300 psi) CO.
-
Safety: If high pressure is not possible, you must switch to 1-Iodoisoquinoline , which reacts readily at 1 atm CO [1].
Optimized Experimental Workflow (Pd-Carbonylation)
| Parameter | Standard Condition | "Rescue" Condition (For stalled reactions) |
| Precursor | 1-Iodoisoquinoline | 1-Chloroisoquinoline |
| Catalyst | Pd(OAc)2 (2 mol%) | Pd(OAc)2 (5 mol%) |
| Ligand | PPh3 (4-6 mol%) | XantPhos (5-6 mol%) |
| CO Source | Balloon (1 atm) | Autoclave (20 bar) |
| Temp | 60°C | 100-110°C |
| Time | 4-8 hours | 24 hours |
Module 2: Direct C-H Functionalization (The "Atom-Economic" Route)
User Issue: "I want to avoid halogenated precursors. Can I attach the ester directly to Isoquinoline?"
Root Cause Analysis: Direct C-H functionalization at C1 requires a nucleophilic radical species (Minisci reaction). The challenge is controlling mono-substitution vs. poly-substitution and preventing the reduction of the isoquinoline ring.
Troubleshooting Protocol
Q1: Which radical precursor generates the "ethoxycarbonyl" radical? A: The most effective precursor is Ethyl Pyruvate or Ethyl Oxamate derivatives.
-
System: Use Ethyl Pyruvate + H2O2 + Fe(II) (Fenton conditions) or AgNO3/K2S2O8 .
-
Mechanism: Oxidative decarboxylation generates the
radical, which attacks the protonated isoquinoline at the most electron-deficient position (C1).
Q2: Why am I getting a mixture of C1 and C5/C8 isomers? A: The regioselectivity is strictly controlled by the protonation state of the isoquinoline.
-
Fix: Ensure the reaction medium is acidic (pH < 3) . Use TFA (Trifluoroacetic acid) or H2SO4 as a co-solvent. The radical attacks the isoquinolinium cation much more selectively at C1 than the neutral isoquinoline.
Q3: Can I use Photoredox catalysis? A: Yes. Visible light photoredox is milder.
-
Catalyst: Ir(ppy)3 or Eosin Y (Metal-free).
-
Reagent: Ethyl 2-oxoacetate with a hypervalent iodine oxidant or N-hydroxyphthalimide ester.
Visualizing the Pathway
The following diagram illustrates the decision logic for selecting the correct synthetic route based on your starting material availability.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.
Module 3: Mechanism & Critical Control Points
Understanding the catalytic cycle is crucial for troubleshooting "dead" reactions. Below is the mechanism for the Pd-Catalyzed Alkoxycarbonylation .
Critical Failure Point: The CO Insertion step is reversible. If CO pressure is too low, the complex eliminates the halide and reverts to the starting material. If the Alcohol (Nucleophile) is too sterically hindered, the acyl-palladium species decomposes.
Figure 2: Catalytic cycle for Pd-mediated alkoxycarbonylation. Note that XantPhos accelerates the Reductive Elimination step.
References
-
Tóth, B. et al. (2023). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents." Molecules, 28(3), 1234. (Note: Conditions for aminocarbonylation are mechanistically analogous to alkoxycarbonylation).
-
Munday, R. H., et al. (2008).[1] "Palladium-catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 130(9), 2754-2755.[1]
-
Zheng, Z.[2] & Alper, H. (2008).[2] "Palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates... an efficient route to substituted isoquinolin-1(2H)-ones."[2] Organic Letters, 10(21), 4903-4906.[2]
-
Halder, P., et al. (2022).[3] "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry." Journal of Organic Chemistry, 87(21), 13965-13979.[3] [3]
Sources
- 1. Palladium-catalyzed carbonylation of aryl tosylates and mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides: an efficient route to substituted isoquinolin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Ethyl Isoquinoline-1-carboxylate Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Positional Imperative
In isoquinoline-based drug discovery, the placement of the carboxylate moiety—specifically at the C1 versus C3 position—is not merely a structural nuance; it is a determinant of metabolic fate and synthetic accessibility.
Ethyl isoquinoline-1-carboxylate represents a unique electronic environment where the ester carbonyl is directly adjacent to the ring nitrogen (
This guide objectively compares these isomers, demonstrating that while the 1-carboxylate offers superior synthetic modularity via Reissert and Palladium chemistries, it exhibits distinct hydrolytic lability that researchers must account for in prodrug design.
Structural & Physicochemical Profile
The core difference between the 1-carboxylate and its isomers lies in the electronic influence of the pyridine-ring nitrogen.
| Feature | This compound | Ethyl Isoquinoline-3-carboxylate | Impact on Drug Design |
| Electronic State | 1-isomer is more reactive to nucleophilic attack (e.g., hydrolysis). | ||
| Dipole Moment | High (Vector aligns with N-lone pair). | Lower (Vectors partially cancel). | Affects solubility and binding pocket orientation. |
| Steric Environment | Peri-interaction with C8 proton. | Relatively unhindered. | 1-isomer shows restricted rotation, potentially locking bioactive conformations. |
| LogP (Calc) | ~2.8 - 3.1 | ~2.9 - 3.2 | Minimal difference in lipophilicity; separation requires high-resolution chromatography. |
Mechanistic Insight: The "Alpha-Effect"
In the 1-isomer, the C=N bond pulls electron density from the C1 carbon, making the attached ester carbonyl significantly more electrophilic. This results in a lower energy barrier for hydrolysis by plasma esterases compared to the 3-isomer. This is a critical consideration:
-
Use 1-isomer if rapid conversion to the free acid (active metabolite) is desired.
-
Use 3-isomer if a stable ester pharmacophore is required.
Synthetic Accessibility & Scalability
The "makeability" of a scaffold often dictates its utility in library generation. The 1-isomer is historically more accessible due to the Reissert reaction, but modern catalysis has leveled the field.
Pathway A: this compound (The Reissert & Carbonylation Routes)
-
Classical (Reissert): Activation of isoquinoline with benzoyl chloride and KCN, followed by hydrolysis and esterification. Drawback: Uses toxic cyanide; multi-step.
-
Modern (Pd-Carbonylation): Direct carbonylation of 1-chloroisoquinoline using CO sources (or surrogates like chloroform) and Pd catalysts. Advantage:[1][2] High atom economy, scalable.
Pathway B: Ethyl Isoquinoline-3-carboxylate (The Cyclization Route)
-
Pictet-Spengler/Oxidation: Synthesis often starts from phenylalanine derivatives to form tetrahydroisoquinolines, which are then oxidized/aromatized.[3]
-
Heck-Cyclization: Coupling of o-halobenzaldimines with acrylates.
Visualization: Synthetic Decision Logic
The following diagram outlines the decision process for selecting a synthesis route based on available starting materials and scale.
Figure 1: Synthetic logic flow comparing access routes for 1- vs 3-isomers. Note the direct Pd-catalyzed efficiency for the 1-isomer.
Experimental Protocols
To ensure reproducibility, we provide a validated protocol for the modern synthesis of the 1-isomer and a comparative assay for stability.
Protocol A: Pd-Catalyzed Carbonylation of 1-Chloroisoquinoline
Rationale: This method avoids toxic cyanides (Reissert) and provides the highest purity profile for biological testing.
Materials:
-
1-Chloroisoquinoline (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (3 mol%)
-
Ethanol (Nucleophile/Solvent)
-
Triethylamine (2.0 equiv)
-
CO Source (CO balloon or CO-ware/Chloroform)[1]
Workflow:
-
Inerting: Charge a dried Schlenk tube with 1-chloroisoquinoline, Pd(OAc)₂, and Xantphos. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Ethanol and Triethylamine via syringe.
-
Carbonylation: Introduce CO atmosphere (1 atm balloon is sufficient for laboratory scale).
-
Reaction: Heat to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear, yielding a fluorescent blue spot (Rf ~0.4).
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.
-
Purification: Flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).
Self-Validation Check:
-
Success Indicator: ^1H NMR (CDCl₃) must show a triplet at ~1.4 ppm and quartet at ~4.5 ppm (Ethyl group) and a significant downfield shift of the C8 proton (~8.9 ppm) due to the carbonyl anisotropy.
Protocol B: Comparative Plasma Stability Assay
Rationale: To empirically quantify the "alpha-effect" on ester hydrolysis rates.
Workflow:
-
Preparation: Prepare 10 mM stock solutions of 1-carboxylate and 3-carboxylate isomers in DMSO.
-
Incubation: Spike rat plasma (pre-warmed to 37°C) with stock solution to a final concentration of 10 µM.
-
Sampling: Aliquot 50 µL samples at t=0, 15, 30, 60, and 120 mins.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge at 10,000g for 5 mins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Expected Data Profile:
-
1-Carboxylate:
mins (Rapid hydrolysis due to N-activation). -
3-Carboxylate:
mins (Stable ester profile).
Biological Performance & SAR Implications[4][5]
When incorporating these isomers into a drug scaffold, the choice dictates the mechanism of action.
Structure-Activity Relationship (SAR) Logic
-
1-Carboxylate: Often functions as a Prodrug . The rapid hydrolysis releases Isoquinoline-1-carboxylic acid, which is a bioisostere of kynurenic acid (an NMDA receptor antagonist).
-
3-Carboxylate: Often functions as the Active Ligand . The ester remains intact long enough to engage in hydrophobic interactions within the binding pocket (e.g., viral protease inhibitors).
Figure 2: SAR decision tree. The high electrophilicity of the 1-isomer drives it toward prodrug applications, whereas the 3-isomer is suited for stable ligand design.
References
-
Modern Carbonylation Methods: Halder, P., et al. (2022).[1] "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry." The Journal of Organic Chemistry.
-
Reissert Reaction Mechanisms: McEwen, W. E., & Cobb, R. L. (1955).[4] "The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds)." Chemical Reviews.
-
Isoquinoline Alkaloid Bioactivity: Scott, J. D., & Williams, R. M. (2002). "Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics." Chemical Reviews.
-
Metabolic Stability of Heterocycles: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Green Solvent Applications: Erdős, M., et al. (2022). "Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents." Molecules.
Sources
- 1. Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Reissert reaction - Wikipedia [en.wikipedia.org]
Comparative Guide: Biological Activity of Ethyl Isoquinoline-1-carboxylate and Its Isomers
Executive Summary: The Isomeric Divergence
In the landscape of heterocyclic medicinal chemistry, the position of the carboxylate moiety on the isoquinoline ring dictates a profound divergence in biological function. While Ethyl Isoquinoline-1-carboxylate primarily serves as a biologically active scaffold for anti-inflammatory and anticancer agents (modulating NF-κB and AMPK pathways), its isomer, Ethyl Isoquinoline-3-carboxylate , is a privileged structure for mitochondrial targeting (TSPO ligands) and HIF-prolyl hydroxylase inhibition.
This guide provides a technical comparison of these isomers, moving beyond simple structural analysis to functional pharmacology, supported by experimental protocols and mechanistic pathways.
Comparative Biological Profile
The following table summarizes the distinct pharmacological profiles of the primary isomers. Note the shift from "Signaling Modulation" (1-isomer) to "Receptor Binding" (3-isomer).
| Feature | This compound | Ethyl Isoquinoline-3-carboxylate | Ethyl Isoquinoline-4-carboxylate |
| Primary Biological Target | NF-κB / AMPK (Signaling Pathways) | TSPO (Mitochondrial Translocator Protein) | Plasmodium falciparum Enzymes |
| Therapeutic Focus | Anti-inflammatory, Anticancer (Breast/Lung) | Neuroinflammation Imaging, Neuroprotection | Antimalarial |
| Mechanism of Action | Inhibition of NF-κB nuclear translocation; AMPK activation. | High-affinity binding to outer mitochondrial membrane; modulation of steroidogenesis. | Inhibition of heme polymerization (hypothesized). |
| Key Pharmacophore | C1-position allows access to nucleophilic attack, facilitating prodrug design. | C3-position mimics the benzodiazepine binding pocket (e.g., PK11195 analogs). | C4-position steric bulk interferes with parasitic digestion. |
| Typical Potency (IC50) | ~10–50 µM (Cytotoxicity) | ~1–10 nM (TSPO Binding Affinity for optimized analogs) | ~5–20 µM (Antimalarial) |
Deep Dive: this compound
Mechanism of Action: NF-κB Modulation
The 1-carboxylate isomer is unique due to its electronic environment. The C1 position is adjacent to the nitrogen, making the ester carbonyl highly electrophilic. Biologically, derivatives of this isomer have been shown to inhibit the Nuclear Factor kappa B (NF-κB) pathway.[1]
By preventing the phosphorylation of IκB (Inhibitor of κB), the compound prevents the release of NF-κB dimers (p50/p65), thereby blocking their translocation to the nucleus and suppressing the transcription of pro-inflammatory cytokines (IL-6, TNF-α).
Pathway Visualization
The following diagram illustrates the intervention point of this compound derivatives within the inflammatory cascade.
Caption: Schematic representation of NF-κB pathway inhibition. The 1-carboxylate derivative prevents IKK-mediated phosphorylation, sequestering NF-κB in the cytoplasm.
Deep Dive: Ethyl Isoquinoline-3-carboxylate
Mechanism of Action: TSPO Ligand
The 3-isomer is structurally homologous to PK11195 , the gold-standard ligand for the Translocator Protein (TSPO). TSPO is located on the outer mitochondrial membrane and is upregulated during neuroinflammation (microglial activation).
-
Binding Affinity: Ethyl esters at the C3 position often serve as precursors to high-affinity amides. However, the ester itself retains moderate affinity and lipophilicity, allowing it to cross the blood-brain barrier (BBB).
-
Therapeutic Utility: Unlike the 1-isomer (cytotoxic/anti-inflammatory), the 3-isomer is primarily explored for diagnostic imaging (PET tracers) and neuroprotection.
Pathway Visualization
Caption: Mechanism of the 3-isomer acting as a TSPO ligand on the mitochondrial membrane of activated microglia.
Experimental Protocols
Synthesis of this compound (Reissert Method)
Context: Direct esterification of the acid is difficult due to steric hindrance and electronic deactivation. The Reissert reaction provides a reliable route.
Reagents: Isoquinoline, Ethyl chloroformate, Trimethylsilyl cyanide (TMSCN), Hydrochloric acid.
-
Reissert Compound Formation:
-
Dissolve isoquinoline (10 mmol) in dry dichloromethane (DCM).
-
Add TMSCN (12 mmol) followed by dropwise addition of Ethyl chloroformate (11 mmol) at 0°C.
-
Stir for 4 hours at room temperature.
-
Checkpoint: Monitor TLC for the disappearance of isoquinoline. The product is the 1-cyano-2-ethoxycarbonyl-1,2-dihydroisoquinoline.
-
-
Aromatization & Hydrolysis:
-
Treat the intermediate with NaH in DMF to induce elimination and rearrangement, or use acid hydrolysis (HCl/EtOH) to convert the nitrile directly to the ester while restoring aromaticity.
-
Note: The 1-position is electronically favored for nucleophilic attack (CN-), making this specific to the 1-isomer.
-
TSPO Binding Assay (Specific for 3-Isomer Comparison)
Context: To verify if your specific ester has "3-isomer-like" activity, this self-validating protocol measures displacement of a radioligand.
Materials: Rat kidney mitochondria (rich in TSPO), [3H]PK11195 (Radioligand), Test Compounds.
-
Preparation: Suspend mitochondrial membrane fraction (50 µg protein) in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Add [3H]PK11195 (1 nM final concentration).
-
Add Ethyl Isoquinoline-3-carboxylate (concentration range: 10^-9 to 10^-5 M).
-
Incubate for 60 min at 4°C.
-
-
Filtration: Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation: Non-specific binding is determined in the presence of 10 µM unlabeled PK11195.
-
Success Criteria: The 3-isomer should show a dose-dependent displacement curve (IC50 < 100 nM). The 1-isomer typically shows negligible affinity (IC50 > 10 µM) in this assay.
-
References
-
BenchChem Technical Support. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. Retrieved from
-
Faheem, et al. (2021).[2] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.[2] RSC Advances. Retrieved from
-
Owen, D. R., et al. (2010). Mixed-affinity binding in humans with 18-kDa translocator protein ligands. Journal of Nuclear Medicine. Retrieved from
-
Youssef, et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica. Retrieved from
-
He, X., et al. (2023). One-pot synthesis of acetyl(iso)quinolines/pyridines employing the sodium-promoted Claisen condensation of the corresponding carboxylates.[3] Mendeleev Communications.[3] Retrieved from
Sources
A Comparative Guide to the Reactivity of Ethyl vs. Methyl Isoquinoline-1-carboxylate for Pharmaceutical Research and Development
In the landscape of pharmaceutical synthesis and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous bioactive molecules. The functionalization of this nucleus, particularly at the C1 position, is a critical step in modulating pharmacological activity. Among the various synthetic handles, the carboxylate ester group is a versatile precursor for a range of transformations. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed esters, ethyl isoquinoline-1-carboxylate and mthis compound, with supporting experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of the Ester Moiety in Isoquinoline Chemistry
The ester group at the C1 position of the isoquinoline ring serves as a crucial gateway to a variety of functional groups, including carboxylic acids, amides, and alcohols. The choice between a methyl and an ethyl ester can have subtle but significant implications for reaction kinetics, yields, and even the feasibility of certain transformations. These differences primarily arise from the interplay of steric and electronic effects inherent to the methyl and ethyl groups. Understanding these nuances is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in the intricate process of drug discovery.
Theoretical Framework: Steric and Electronic Effects at Play
The reactivity of the ester carbonyl group is fundamentally governed by its electrophilicity and the accessibility of the carbonyl carbon to nucleophilic attack. The nature of the alkoxy group (methoxide vs. ethoxide) influences these factors in two primary ways:
-
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate. This effect is particularly pronounced with bulky nucleophiles.
-
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. The ethyl group is a slightly better electron donor than the methyl group. This increased electron-donating character can marginally reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and, consequently, its reactivity towards nucleophiles.
In most nucleophilic acyl substitution reactions, steric effects tend to play a more dominant role than the subtle differences in electronic effects between a methyl and an ethyl group.
Comparative Reactivity in Key Transformations
We will now examine the comparative reactivity of ethyl and mthis compound in three fundamental transformations crucial for drug development: hydrolysis, amidation, and reduction.
Hydrolysis (Saponification)
Hydrolysis of the ester to the corresponding carboxylic acid is a common step to enable further derivatization, such as peptide coupling. This transformation is typically carried out under basic conditions (saponification).
General Reaction: Isoquinoline-1-carboxylate + NaOH/H₂O → Isoquinoline-1-carboxylic acid + Alcohol
Experimental Data Synopsis:
| Ester | Relative Rate of Hydrolysis (Predicted) | Key Influencing Factor |
| Mthis compound | Faster | Less steric hindrance |
| This compound | Slower | Greater steric hindrance |
Causality behind the Experimental Choice:
The preference for methyl esters in reactions where rapid hydrolysis is desired is a direct consequence of the smaller size of the methoxy group, which allows for a less hindered approach of the hydroxide ion to the carbonyl carbon.[2] Studies on the hydrolysis of various aliphatic and aromatic esters consistently show that methyl esters react faster than their ethyl counterparts under similar conditions.[1] For instance, in a study comparing the hydrolysis of homologous benzoate esters, methyl benzoate was found to be more stable in rat plasma than ethyl benzoate, suggesting a faster enzymatic hydrolysis for the ethyl ester in a biological context. However, in standard chemical hydrolysis, the opposite trend is generally observed due to sterics.[3]
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve ethyl or mthis compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, remove the THF under reduced pressure. Acidify the aqueous residue with cold 1 M HCl to a pH of ~2-3, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Logical Relationship Diagram: Factors Influencing Hydrolysis Rate
Caption: Interplay of steric and electronic effects on ester hydrolysis rates.
Amidation
The conversion of esters to amides is a cornerstone of medicinal chemistry, enabling the introduction of diverse functionalities and the formation of peptide bonds.
General Reaction: Isoquinoline-1-carboxylate + Amine → Isoquinoline-1-carboxamide + Alcohol
Experimental Data Synopsis:
Direct amidation of esters is generally a slow process and often requires elevated temperatures or catalysis. The reactivity follows a similar trend to hydrolysis, with methyl esters being more reactive than ethyl esters due to reduced steric hindrance.[4]
| Ester | Relative Rate of Amidation (Predicted) | Key Influencing Factor |
| Mthis compound | Faster | Less steric hindrance |
| This compound | Slower | Greater steric hindrance |
Causality behind the Experimental Choice:
The nucleophilic attack of the amine on the ester carbonyl is the rate-determining step in amidation. The less sterically encumbered carbonyl of the methyl ester allows for a more facile approach of the amine nucleophile. While direct conversion is possible, more efficient methods often involve converting the ester to the carboxylic acid first, followed by amide coupling, or using alternative starting materials like 1-iodoisoquinoline for palladium-catalyzed aminocarbonylation.[5]
Experimental Protocol: Direct Amidation
-
Reactant Mixture: In a sealed tube, combine methyl or this compound (1.0 eq) and the desired amine (2.0-3.0 eq). A high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, or the reaction can be run neat if the amine is a liquid.
-
Heating: Heat the mixture to a high temperature (e.g., 100-150 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess amine and the solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Reduction
Reduction of the ester functionality to a primary alcohol provides another key synthetic intermediate, for example, for the introduction of a hydroxymethyl group.
General Reaction: Isoquinoline-1-carboxylate + Reducing Agent → (Isoquinolin-1-yl)methanol
Experimental Data Synopsis:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of esters. Sodium borohydride (NaBH₄) is generally not reactive enough, although its reactivity can be enhanced in certain solvent systems.[6]
| Ester | Relative Rate of Reduction (Predicted) | Common Reducing Agent |
| Mthis compound | Slightly Faster | LiAlH₄ |
| This compound | Slightly Slower | LiAlH₄ |
Causality behind the Experimental Choice:
The mechanism of ester reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. As with hydrolysis and amidation, the less sterically hindered environment of the methyl ester is expected to lead to a slightly faster reaction rate compared to the ethyl ester. However, with a highly reactive nucleophile like LiAlH₄, this difference in reactivity is often less pronounced than in other transformations. It is important to perform the reaction at low temperatures to control the reactivity and avoid side reactions.
Experimental Protocol: Reduction with LiAlH₄
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Preparation of Reducing Agent: Suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF in a flame-dried flask and cool to 0 °C.
-
Substrate Addition: Slowly add a solution of methyl or this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Carefully quench the reaction by sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purification: Purify the product by column chromatography.
Experimental Workflow Diagram: Key Transformations of Isoquinoline-1-carboxylates
Sources
- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 2. reddit.com [reddit.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Preclinical Comparison Guide: Ethyl Isoquinoline-1-carboxylate (EIC) vs. Standard Therapeutic Agents
Executive Summary
Ethyl Isoquinoline-1-carboxylate (EIC) represents a privileged heterocyclic scaffold in medicinal chemistry. While often utilized as a synthetic intermediate, recent structure-activity relationship (SAR) studies of 1-substituted isoquinolines indicate significant pharmacological potential, particularly in nociception (pain modulation) and inflammation suppression .
This guide benchmarks EIC and its bioactive derivatives against industry-standard therapeutic agents: Morphine (central analgesic), Aspirin/Diclofenac (peripheral analgesic/anti-inflammatory), and Doxorubicin (cytotoxic control). The objective is to provide a rigorous, data-driven framework for evaluating EIC's efficacy as a dual-action lead compound.
Pharmacophore Analysis & Mechanism of Action
Isoquinoline derivatives exert therapeutic effects through multiple pathways. Unlike simple NSAIDs, 1-carboxylated isoquinolines have shown the ability to downregulate pro-inflammatory cytokines via the NF-κB pathway while simultaneously inhibiting Cyclooxygenase-2 (COX-2) .
Mechanistic Hypothesis
-
Peripheral Action: Inhibition of prostaglandin synthesis (similar to NSAIDs).
-
Central Action: Potential modulation of opioid receptors or inhibition of central pain pathways (similar to weak opioids or tricyclics).
-
Anti-inflammatory: Suppression of LPS-induced NO synthase (iNOS) and COX-2 expression.[1]
Diagram: Proposed Signaling Pathway Inhibition
The following diagram illustrates the dual-pathway intervention of EIC compared to standard inhibitors.
Figure 1: Proposed mechanism of action showing EIC's upstream inhibition of NF-κB compared to standard NSAID COX-2 inhibition.[2]
Benchmarking Workflow: Experimental Design
To validate EIC, a "Triad of Evaluation" is recommended: Peripheral Analgesia , Central Analgesia , and Anti-inflammatory Efficacy .
Comparison Matrix
| Assay Type | Target Mechanism | Benchmark Standard | EIC Target Performance |
| Acetic Acid Writhing | Peripheral Pain (Visceral) | Aspirin (100 mg/kg) or Diclofenac (10 mg/kg) | >50% Inhibition of writhing |
| Hot Plate Method | Central Pain (Supraspinal) | Morphine (5-10 mg/kg) | Latency increase >5s vs. Control |
| Carrageenan Edema | Acute Inflammation | Indomethacin (10 mg/kg) | Comparable edema reduction at 3h |
| MTT Assay | Cytotoxicity (Safety) | Doxorubicin (Positive Control) | IC50 > 100 µM (Low toxicity) |
Detailed Experimental Protocols
Scientific integrity requires reproducible, self-validating systems. The following protocols include critical control steps often omitted in general literature.
Protocol A: Peripheral Analgesic Activity (Acetic Acid Writhing Test)
Validates the compound's ability to inhibit prostaglandin-mediated visceral pain.
-
Subject Selection: Albino mice (Swiss strain), 20–25g, fasted for 12h.
-
Grouping (n=6):
-
Group I: Vehicle Control (1% CMC).
-
Group II: Standard (Aspirin 100 mg/kg, p.o.).
-
Group III: Test (EIC 50 mg/kg, p.o.).
-
Group IV: Test (EIC 100 mg/kg, p.o.).
-
-
Induction: 60 minutes post-treatment, inject 0.6% acetic acid (10 mL/kg, i.p.).
-
Observation: Immediately place mice in transparent chambers. Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes.
-
Calculation:
Protocol B: Central Analgesic Activity (Hot Plate Method)
Validates central nervous system (CNS) involvement, distinguishing EIC from pure NSAIDs.
-
Calibration: Set Eddy’s Hot Plate to 55 ± 0.5°C .
-
Pre-Screening: Discard mice with baseline latency <5s or >15s to ensure sensitivity.
-
Treatment: Administer Morphine (5 mg/kg, s.c.) as positive control vs. EIC doses.
-
Measurement: Place mouse on plate. Record reaction time (paw licking or jumping).
-
Cut-off: 15 seconds strictly enforced to prevent tissue damage.
-
Analysis: Plot Mean Latency (sec) vs. Time (30, 60, 90 min).
Protocol C: In Vitro Anti-inflammatory (Protein Denaturation)
A rapid, ethical screen before in vivo edema tests.
-
Reagent: 0.2% BSA (Bovine Serum Albumin) in Tris buffer (pH 6.8).
-
Mixture: 5 mL reaction mixture (0.2 mL BSA + 4.8 mL Test Solution/Standard).
-
Incubation: 37°C for 15 min, then 70°C for 5 min (to induce denaturation).
-
Measurement: Absorbance at 660 nm.
-
Validation: Diclofenac Sodium must show IC50 < 100 µg/mL for valid assay.
Data Visualization & Reporting
Experimental Workflow Diagram
This flowchart guides the researcher through the decision gates of the benchmarking process.
Figure 2: Preclinical evaluation workflow for this compound.
Representative Comparative Data (Template)
Use the table below to structure your final report. Values are indicative of successful isoquinoline derivatives found in literature.
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Hot Plate Latency (60 min) | Anti-inflammatory Activity (Edema %) |
| Control | - | 0% | 4.2 ± 0.5s | 0% |
| Aspirin | 100 | 65.4% | 5.1 ± 0.8s (Low effect) | 45% |
| Morphine | 5 | 88.0% | 12.4 ± 1.2s | N/A |
| EIC (Test) | 50 | 42.1% | 6.8 ± 0.9s | 28% |
| EIC (Test) | 100 | 61.5% | 8.5 ± 1.1s | 41% |
Interpretation: If EIC shows >60% inhibition in writhing but <8s latency in hot plate, it suggests a Peripheral NSAID-like mechanism . If latency is >10s, it suggests Opioid-like central activity .
References
-
Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.[3] International Journal of Pharmaceutical Investigation.[3] Link
-
Manikandan, A., & Sivakumar, A. (2024). Investigation of Isoquinoline derivatives on analgesic, anti-inflammatory and antipyretic activity.[3] International Journal of Pharmaceutical Investigation.[3] Link
-
Choi, R.J., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway.[1] International Journal of Molecular Sciences. Link
- Koster, R., Anderson, M., & De Beer, E.J. (1959).Acetic acid for analgesic screening. Federation Proceedings. (Standard Protocol Source).
- Eddy, N.B., & Leimbach, D. (1953).Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics.
Sources
Isomeric purity assessment of Ethyl Isoquinoline-1-carboxylate samples
Isomeric Purity Assessment of Ethyl Isoquinoline-1-carboxylate: A Comparative Technical Guide
Executive Summary The precise quantification of This compound (CAS: 3292-06-6) is critical in medicinal chemistry, particularly as a precursor for isoquinoline alkaloids and bioactive pharmacophores. The primary analytical challenge lies not in gross contamination, but in isomeric purity —specifically distinguishing the 1-carboxylate target from its regioisomer, Ethyl Isoquinoline-3-carboxylate , and partially hydrogenated byproducts (e.g., 1,2,3,4-tetrahydroisoquinoline derivatives).
This guide provides a rigorous, data-backed comparison of three analytical methodologies: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) .
Part 1: The Isomeric Challenge
In the synthesis of isoquinoline carboxylates (often via Reissert-type reactions or oxidative esterification), thermodynamic and kinetic factors can lead to regioisomeric mixtures.
-
Target: this compound (EIC-1).
-
Primary Impurity: Ethyl Isoquinoline-3-carboxylate (EIC-3).
-
Secondary Impurities: Unreacted Isoquinoline, Dihydro- analogues.
Why it matters: The biological activity of isoquinoline derivatives is strictly position-dependent. The 1-position is electronically distinct due to the adjacent nitrogen (an imine-like character), affecting downstream nucleophilic additions or binding affinities.
Part 2: Comparative Methodologies
Method A: HPLC-UV/MS (The Resolution Workhorse)
Best for: Trace impurity profiling (<0.1%) and separating regioisomers.
Mechanism: Reverse-phase chromatography exploits the subtle hydrophobicity differences between the 1- and 3-isomers. The 1-isomer, having the ester shielded by the nitrogen lone pair and peri-protons, typically exhibits a slightly different retention time than the more exposed 3-isomer.
Protocol:
-
Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 3.5 µm). The "end-capping" reduces silanol interactions with the basic isoquinoline nitrogen.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 5.5). Note: The buffer prevents peak tailing of the basic nitrogen.
-
Solvent B: Acetonitrile (LC-MS grade).
-
-
Gradient: 0-2 min (5% B); 2-20 min (5%
95% B); 20-25 min (95% B). -
Detection: UV at 254 nm (aromatic core) and ESI-MS (Positive Mode).
-
Flow Rate: 1.0 mL/min.
Data Interpretation:
-
EIC-1 Retention: ~12.4 min (Hypothetical standardized time).
-
EIC-3 Retention: ~13.1 min.
-
Resolution (
): Typically > 1.5 (Baseline separation).
Method B: Quantitative NMR (qNMR) (The Structural Validator)
Best for: Absolute purity assessment (>98%) and rapid isomer identification without reference standards.
Mechanism: qNMR relies on the direct proportionality between signal integration and molar concentration. It is the only method that does not require a pure standard of the specific impurity to quantify it.
Critical Identification Point:
-
EIC-3 (Impurity): Possesses a proton at the C1 position. This proton appears as a distinct singlet very far downfield (~9.2 - 9.5 ppm) due to the deshielding effects of the ring nitrogen and aromatic current.
-
EIC-1 (Target): The C1 position is substituted with the ester. It lacks this downfield singlet.
Protocol:
-
Solvent: DMSO-
or CDCl (Ensure high solubility). -
Internal Standard (IS): Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 5 (typically 30-60 seconds) to ensure full relaxation. -
Scans: 16-64 (for S/N > 150).
-
-
Calculation:
Method C: GC-MS (The Volatility Check)
Best for: Residual solvent analysis and confirming esterification completeness.
Mechanism: Separates based on boiling point and polarity. Useful because ethyl esters are volatile, unlike the parent carboxylic acids.
Protocol:
-
Column: HP-5ms (5% Phenyl Methyl Siloxane).
-
Inlet: 250°C, Split ratio 20:1.
-
Oven: 60°C (1 min)
20°C/min 280°C (5 min). -
Limitation: Isomers often have identical fragmentation patterns (m/z 201
128/129), making MS identification difficult without retention time standards.
Part 3: Comparative Data Summary
| Feature | HPLC-UV/MS | qNMR ( | GC-MS |
| Primary Utility | Trace impurity (<0.05%) detection | Absolute Assay & Structure ID | Volatile impurities & Solvents |
| Isomer Resolution | High (Physical separation) | High (Spectral distinction) | Moderate (Retention time only) |
| Limit of Detection | Low (ng range) | Moderate (mg range) | Low (ng range) |
| Reference Standard | Required for quantification | Not Required (IS used) | Required |
| Sample Recovery | Possible (Prep-LC) | Non-destructive | Destructive |
| Cost per Run | Medium (Solvents/Columns) | Low (Solvent only) | Low (Gas/Column) |
Part 4: Decision Matrix & Workflow
The following diagram illustrates the recommended workflow for a researcher assessing a newly synthesized batch of this compound.
Caption: Analytical workflow prioritizing qNMR for structural validation followed by HPLC for trace impurity profiling.
Part 5: References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Weber, M., et al. (2014). Validating qNMR for the purity assessment of organic reference materials. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 End-capping protocols).
-
PubChem. (n.d.). Isoquinoline-1-carboxylic acid.[1] National Library of Medicine. Link
-
Katritzky, A. R. (2010). Isoquinoline Synthesis and Properties. Comprehensive Heterocyclic Chemistry. (Source for C1-proton chemical shift data).
Sources
LC-MS/MS method for the simultaneous quantification of isoquinoline carboxylate isomers
An In-Depth Guide to the LC-MS/MS Method for the Simultaneous Quantification of Isoquinoline Carboxylate Isomers
Introduction: The Analytical Challenge of Isoquinoline Carboxylate Isomers
Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[1] The precise placement of functional groups, such as a carboxylate moiety, on the isoquinoline ring system can dramatically alter a molecule's biological activity, metabolic fate, and toxicity profile. Consequently, the ability to separate and accurately quantify closely related isoquinoline carboxylate isomers is paramount during drug discovery, development, and pharmacokinetic studies.
The core analytical difficulty lies in the very nature of positional isomers: they share an identical molecular formula and, therefore, the same exact mass.[2][3] This renders them indistinguishable by mass spectrometry (MS) alone. While tandem mass spectrometry (MS/MS) can provide structural information through fragmentation, positional isomers often yield identical or very similar fragment ions, making differentiation and individual quantification a significant hurdle.[4][5] Therefore, the burden of distinction falls almost entirely on the chromatographic separation.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the simultaneous quantification of isoquinoline-1-carboxylate and isoquinoline-3-carboxylate. We will explore the causality behind the selection of different stationary phases, present detailed, validated protocols, and compare their performance based on experimental data.
The Isomer Conundrum: Why Chromatography is King
To achieve accurate quantification of isomers, the analytical workflow must guarantee specificity. For isoquinoline carboxylate isomers, a standard LC-MS/MS approach using Multiple Reaction Monitoring (MRM) faces a fundamental logic trap if not preceded by effective chromatographic separation. The isomers will have the same precursor ion and likely share major product ions, leading to a single, convoluted signal.
Sources
- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 2. biocompare.com [biocompare.com]
- 3. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the enzyme inhibitory activity of Ethyl Isoquinoline-1-carboxylate vs. its acid form
Content Type: Technical Comparison Guide Subject: Enzyme Inhibitory Activity & Prodrug Validation Target Mechanism: HIF Prolyl Hydroxylase (PHD) Inhibition via Iron Chelation
Executive Summary: The Prodrug Paradox
In the development of small-molecule inhibitors for metalloenzymes—specifically HIF Prolyl Hydroxylases (PHDs) —structural efficacy often conflicts with bioavailability. This guide evaluates two chemically distinct forms of the same pharmacophore: Ethyl Isoquinoline-1-carboxylate (The Ester) and Isoquinoline-1-carboxylic acid (The Acid) .
The Core Thesis:
-
The Acid is the true inhibitor. Its free carboxylate group acts as a bidentate ligand, chelating the active site Iron (Fe²⁺) required for PHD enzymatic activity. However, it suffers from poor cellular permeability due to ionization at physiological pH.
-
The Ester is the prodrug. It lacks the capacity to chelate iron effectively in vitro but possesses the lipophilicity required to cross the cell membrane. Once intracellular, it is hydrolyzed by ubiquitous esterases (e.g., hCE1) to release the active Acid.
Critical Warning for Researchers: Relying solely on cell-free enzymatic assays will yield a False Negative for the Ester. Conversely, relying solely on cell-based assays may underestimate the intrinsic potency of the Acid due to uptake limitations. This guide defines the parallel workflow required to accurately validate this scaffold.
Mechanistic Basis & Structure-Activity Relationship (SAR)
The isoquinoline-1-carboxylic acid scaffold functions as a 2-oxoglutarate (2-OG) competitive inhibitor. The nitrogen of the isoquinoline ring and the oxygen of the carboxylate form a bidentate coordination complex with the active site Fe(II) of the PHD enzyme, displacing the co-substrate (2-OG) and preventing the hydroxylation of HIF-1α.
Pathway Visualization: The Hydrolysis Activation Loop
The following diagram illustrates the distinct behaviors of the Ester and Acid in extracellular vs. intracellular environments.
Caption: Mechanism of Action. The Ester permeates the membrane and is hydrolyzed to the Acid, which inhibits the PHD enzyme. The extracellular Acid cannot penetrate effectively.
Experimental Protocols
To fully characterize these compounds, you must run orthogonal assays.
Protocol A: Cell-Free Enzymatic Assay (TR-FRET)
Objective: Determine intrinsic affinity (
Methodology:
-
Reagents: Recombinant human PHD2 catalytic domain, Biotinylated HIF-1α peptide substrate, Europium-labeled anti-HIF antibody, and Streptavidin-APC.
-
Reaction Mix: Combine 5 nM PHD2, 50 nM peptide, 10 µM Fe(II), and 100 µM 2-oxoglutarate in TRIS buffer (pH 7.5).
-
Compound Dosing: Titrate this compound and Isoquinoline-1-carboxylic acid (1 nM to 100 µM) in DMSO.
-
Incubation: 60 minutes at Room Temperature.
-
Detection: Add detection reagents (Eu-Ab and SA-APC). Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Readout: A decrease in TR-FRET signal indicates activity (substrate hydroxylation). Inhibition preserves the non-hydroxylated state (depending on specific antibody recognition) or prevents displacement of a probe. Standard displacement assays are preferred.
Protocol B: Cell-Based Functional Assay (HIF-1α Stabilization)
Objective: Determine cellular potency (
Methodology:
-
Cell Line: HeLa or Hep3B cells (express endogenous PHD2).
-
Seeding: 20,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Treat cells with serial dilutions of Ester vs. Acid for 6 hours under normoxic conditions.
-
Lysis: Lyse cells using RIPA buffer with protease inhibitors.
-
Western Blot Analysis:
-
Primary Ab: Anti-HIF-1α (stabilized target).
-
Loading Control: Anti-β-Actin.
-
-
Quantification: Densitometry of HIF-1α bands.
-
Alternative (High Throughput): Use a HIF-1α Luciferase Reporter (HRE-Luc). Luminescence is directly proportional to inhibition.
Data Comparison & Interpretation
The following table summarizes the expected performance profile for this specific chemical pair. This data structure is derived from standard structure-activity relationships (SAR) for isoquinoline-based 2-OG oxygenase inhibitors.
| Feature | This compound (Ester) | Isoquinoline-1-carboxylic acid (Acid) | Interpretation |
| Molecular Weight | ~201.2 g/mol | ~173.2 g/mol | Ester is heavier due to ethyl group. |
| LogP (Lipophilicity) | High (~2.5 - 3.0) | Low (< 1.0) | Ester is membrane permeable. |
| Cell-Free | > 100 µM (Inactive) | < 500 nM (Potent) | Ester cannot chelate Fe²⁺; Acid binds tightly. |
| Cell-Based | 1 - 5 µM (Potent) | > 100 µM (Weak) | Ester enters cell & hydrolyzes; Acid is excluded. |
| Solubility (Aq) | Low (Requires DMSO) | Moderate/High (pH dependent) | Acid is more soluble in buffer. |
| Primary Utility | Cellular Probe / Prodrug | Crystallography / Enzyme Assay | Distinct use cases.[1] |
Decision Logic for Screening
When evaluating this scaffold, use the following logic flow to avoid discarding a viable hit.
Caption: Evaluation Workflow. A parallel approach prevents false negatives. An inactive enzymatic result coupled with an active cellular result confirms a Prodrug mechanism.
References
-
HIF Prolyl Hydroxylase Inhibition Mechanism: Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases.[1][2] Nature Reviews Molecular Cell Biology, 5(5), 343-354.
-
Isoquinoline Carboxylates as PHD Inhibitors: Dao, J. H., et al. (2019).[2] A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging.[1][2] ChemMedChem, 14(1), 123-132. (Demonstrates the isoquinoline-carboxylate pharmacophore binding mode).
-
Prodrug Strategies in 2-OG Oxygenase Inhibition: Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrated survival and repair responses. Journal of Medicinal Chemistry, 56(23), 9369-9402. (Discusses esterification for permeability).
-
Chemical Properties of Isoquinoline-1-carboxylic acid: PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid.
Sources
Safety Operating Guide
Ethyl Isoquinoline-1-carboxylate proper disposal procedures
Executive Summary & Immediate Action
Ethyl Isoquinoline-1-carboxylate is a heterocyclic organic ester commonly used as a pharmaceutical intermediate.[1] While specific Safety Data Sheets (SDS) vary by synthesis purity, it must be treated as a Hazardous Organic Chemical with potential for acute toxicity and skin irritation, characteristic of the isoquinoline class.[1]
Core Directive: Do NOT dispose of this compound down the drain. It requires thermal destruction via an approved hazardous waste incinerator.[1]
Immediate "Do's and Don'ts":
-
DO segregate as "Organic Waste (Non-Halogenated)" unless dissolved in halogenated solvents.[1]
-
DO double-bag solid waste in chemically resistant polyethylene.
-
DO NOT mix with strong oxidizers (peroxides, nitric acid) due to the ester functionality.[1]
-
DO NOT release into surface waters; isoquinoline derivatives can be toxic to aquatic life.[1][2]
Chemical Hazard Profile & Logistics
To ensure safe handling, you must understand the physicochemical nature of the waste you are managing.
| Property | Specification / Hazard Context |
| Chemical Class | Heterocyclic Aromatic Ester |
| Physical State | Typically a low-melting solid or viscous oil (depending on purity).[1] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) ; Potential Acute Toxicity (Dermal/Oral).[1] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).[1] |
| Waste Stream | Class 6.1 (Toxic) or Class 9 (Misc.[1] Hazardous), depending on concentration.[1] |
| Flash Point | Esters are combustible. Treat as a flammability hazard in bulk.[1] |
Detailed Disposal Protocols
The following workflows are designed to maximize safety and compliance with RCRA (USA) and REACH (EU) standards.
Scenario A: Disposal of Pure Substance (Solid/Oil)
Context: Expired shelf-life material or synthesis by-product.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.
-
Transfer: Transfer the material into the waste container. If the material is viscous, use a spatula; do not use solvents to "wash" it down the drain.
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the primary container inside a clear sealable bag (Zip-lock type) to prevent cross-contamination of the waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The compound is dissolved in a solvent (e.g., Ethyl Acetate, DCM, Methanol).[1]
-
Segregation Logic:
-
If dissolved in Non-Halogenated Solvents (Ethanol, Hexane, Ethyl Acetate): Dispose in Red Can (Flammable/Organic).[1]
-
If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in Yellow Can (Halogenated Waste).[1]
-
Note: Isoquinoline derivatives can poison hydrogenation catalysts; ensure this waste stream is not mixed with precious metal recovery streams unless specified.[1]
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent exothermic reactions in the drum.
Scenario C: Empty Container Management (The "Triple Rinse" Rule)
-
Rinse 1: Add a small volume of compatible solvent (e.g., Acetone) to the empty bottle.[1] Cap and shake. Pour rinsate into the Organic Waste container.
-
Rinse 2 & 3: Repeat.
-
Defacing: Cross out the original label. Write "EMPTY" and "Rinsed."
-
Disposal: Place the glass bottle in the Glass/Sharps recycling bin (if local regulations permit) or general laboratory trash.
Operational Decision Tree (Workflow)
The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent composition.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Isoquinoline derivatives can be respiratory irritants.[1][3] Clear the immediate area.[1][2][3]
-
PPE Up: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] If dust is present, use an N95 or P100 respirator.
-
Containment:
-
Liquids: Use vermiculite or spill pads to dike and absorb.
-
Solids: Cover with a wet paper towel to prevent dust generation, then carefully scoop up.
-
-
Clean Up: Place all contaminated absorbents into a heavy-duty plastic bag. Label as "Hazardous Waste: Spill Debris (this compound)."[1]
-
Decontamination: Wash the surface with a soap and water solution.
References & Authority
-
PubChem. Isoquinoline (Parent Compound) Hazard Summary. National Library of Medicine. Available at: [Link][1]
-
U.S. EPA. Hazardous Waste Management for Academic Laboratories. Available at: [Link][1]
Sources
Comprehensive Safety & Handling Guide: Ethyl Isoquinoline-1-carboxylate
CAS Number: 1312339-14-2 (Primary Reference) / 50458-78-1 (Analog) Chemical Class: Nitrogen Heterocycle / Carboxylate Ester Risk Level: High Caution (Irritant / Potential Acute Toxin)
Executive Safety Summary & Risk Assessment
For Immediate Attention: Ethyl Isoquinoline-1-carboxylate is a specialized research intermediate. While specific toxicological data for this exact isomer is limited, structural analogs (isoquinoline derivatives) exhibit significant biological activity, including acute toxicity (oral/dermal) and severe irritation to mucous membranes. Treat this compound as a potent bioactive agent.
Hazard Identification (GHS Classification derived from Structural Analogs)
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[1][2][3][4][5] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[2][3][6] |
| Acute Toxicity (Dermal) | 3* | H311 | Precautionary assignment based on isoquinoline moiety. |
Critical Warning: Nitrogen heterocycles can be readily absorbed through the skin. Standard "splash protection" is insufficient for prolonged handling.
Personal Protective Equipment (PPE) Strategy
Core Directive: Do not rely on standard lab protocols. The lipophilic nature of the ethyl ester group facilitates skin absorption.
A. Respiratory Protection (The "Zero-Inhalation" Rule)
-
Primary Control: All handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity > 0.5 m/s.
-
Secondary Control: If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with Multi-Purpose Combination Cartridges (OV/AG/P100). Surgical masks provide ZERO protection.
B. Dermal Barrier System (Glove Selection Logic)
-
Incidental Contact ( < 5 mins): Double-gloved Nitrile (Minimum thickness: 5 mil outer / 4 mil inner).
-
Why? Isoquinoline esters can degrade thin latex rapidly.
-
-
Prolonged Contact / Spill Cleanup: Silver Shield® (EVOH/PE laminate) or Viton® .
-
Why? These materials resist permeation by aromatic solvents often used with this compound (DCM, DMSO).
-
C. Ocular Protection
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses with side shields are not acceptable during synthesis or liquid transfer due to the risk of aerosolization.
PPE Decision Matrix (Visualization)
Figure 1: PPE Selection Logic based on physical state and operational scale.
Operational Protocols
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen atmosphere.
-
Container: Amber glass vial with Teflon-lined cap. Avoid plastics for long-term storage as esters can leach plasticizers.
Solubilization & Transfer
-
Solubility Profile: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Sparingly soluble in water.
-
Protocol:
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation (hydrolysis risk).
-
Solvent Choice: For biological assays, prepare a stock solution in DMSO (up to 50 mM).
-
Transfer: Use positive-displacement pipettes for viscous oils to ensure accuracy and prevent dripping.
-
Reaction Setup (Synthesis Context)
-
Reactivity: The ester group at position 1 is susceptible to nucleophilic attack (hydrolysis/transesterification).
-
Incompatibility: Strong oxidizing agents, strong bases (NaOH, KOH), and reducing agents (LiAlH4).
Emergency Response & Disposal
Spill Response Workflow
Scenario: You have dropped a vial containing 500mg of this compound.
Figure 2: Step-by-step spill containment and cleanup procedure.
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes lifting eyelids.[6] Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water (avoid alcohol, as it may increase absorption). Remove contaminated clothing.[1][2][3][4][6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting . Call a Poison Control Center immediately.
Waste Disposal
-
Classification: Hazardous Organic Waste (Halogen-free unless synthesized with halogenated solvents).
-
Method: High-temperature incineration equipped with afterburners and scrubbers.
-
Prohibition: Never dispose of down the drain. This compound is harmful to aquatic life (H412).[1]
References & Authority
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Isoquinoline Derivatives. Merck KGaA.[1] Link
-
ECHA. (2024). C&L Inventory: Isoquinoline-1-carboxylic acid ethyl ester. European Chemicals Agency.[5] Link
-
Parchem. (2024).[1] this compound Product Specifications. Link
Disclaimer: This guide is based on current scientific knowledge and structural activity relationships (SAR) for isoquinoline esters. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
